5,22-Dioxokopsane
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1R,4R,12R,13S,16S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-15,17-dione |
InChI |
InChI=1S/C20H20N2O2/c23-15-12-10-18-6-3-9-22-16(24)14(15)20(17(18)22)11-4-1-2-5-13(11)21-19(12,20)8-7-18/h1-2,4-5,12,14,17,21H,3,6-10H2/t12-,14-,17-,18+,19+,20-/m0/s1 |
InChI Key |
CMSYVVVIPSVAIQ-ZQWMEVDHSA-N |
Isomeric SMILES |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6=O)C7=CC=CC=C7N5 |
Canonical SMILES |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6=O)C7=CC=CC=C7N5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 5,22-Dioxokopsane: A Technical Guide to its Natural Source and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,22-Dioxokopsane is a complex, heptacyclic indole alkaloid belonging to the kopsane subgroup. These intricate natural products have garnered significant interest from the scientific community due to their unique structural features and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of its known biological activities, with a focus on its potential as an anticancer agent.
Natural Source and Isolation
The primary natural sources of this compound are plants belonging to the genus Kopsia, a member of the Apocynaceae family. Notably, this alkaloid has been identified in Kopsia teoi and Kopsia profunda.[1] The isolation of this compound from these plant materials is a multi-step process requiring careful extraction and chromatographic separation.
General Experimental Protocol for Alkaloid Extraction from Kopsia Species
1. Plant Material Preparation:
-
The relevant plant parts (e.g., leaves, stems, roots) are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is typically subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol.
-
Alternatively, an acid-base extraction method can be employed. The powdered material is first moistened with an alkaline solution (e.g., ammonia) to liberate the free alkaloids from their salt forms within the plant tissue.
-
The alkalized material is then extracted with a non-polar organic solvent like chloroform or dichloromethane.
3. Acid-Base Partitioning:
-
The organic extract containing the crude alkaloids is then partitioned with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). This step protonates the basic alkaloids, rendering them water-soluble and transferring them to the aqueous phase, while leaving non-alkaloidal impurities in the organic phase.
-
The aqueous phase is then basified (e.g., with ammonia) to a pH of 9-10, which deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.
-
A final extraction with an immiscible organic solvent (e.g., chloroform or dichloromethane) yields the crude alkaloid mixture.
4. Purification:
-
The crude alkaloid extract is a complex mixture of various compounds. Purification is typically achieved through repeated chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel or alumina, using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified using pTLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC, typically with a reversed-phase column.
5. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Below is a generalized workflow for the extraction and isolation of alkaloids from Kopsia species.
References
5,22-Dioxokopsane: A Technical Guide to its Discovery, Isolation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,22-Dioxokopsane is a complex, heptacyclic monoterpene indole alkaloid. As a member of the kopsane alkaloid family, it is of significant interest to the scientific community due to its intricate molecular architecture and potential biological activities. This document provides a comprehensive overview of the discovery, isolation, and, most notably, the total synthesis of this compound. Detailed experimental protocols from key total syntheses are presented, along with a summary of its spectroscopic data. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Discovery and Natural Source
This compound is a naturally occurring alkaloid found in plants of the genus Kopsia. This genus, belonging to the Apocynaceae family, is a rich source of structurally diverse and complex indole alkaloids. Phytochemical investigations of various Kopsia species, which have been ongoing since the 1950s, have led to the isolation and characterization of numerous kopsane-type alkaloids, including this compound. It is considered a characteristic metabolite of this genus[1].
Isolation from Natural Sources
The isolation of kopsane alkaloids from Kopsia plant material typically involves a multi-step process encompassing extraction and chromatography. The following is a generalized protocol based on common practices for alkaloid isolation from this genus.
General Experimental Protocol for Isolation
-
Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, or roots) of a Kopsia species are collected, dried, and ground into a fine powder.
-
Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a series of solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane and then methanol.
-
Alternatively, an acid-base extraction can be employed. The powdered material is moistened with an alkaline solution (e.g., ammonia) and then extracted with an organic solvent like dichloromethane. The organic extract is then partitioned with an aqueous acid solution to protonate the alkaloids, transferring them to the aqueous phase. The aqueous layer is then basified, and the alkaloids are re-extracted into an organic solvent.
-
-
Chromatographic Purification: The crude alkaloid extract is then subjected to various chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC): The extract is typically first fractionated using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or dichloromethane-methanol).
-
Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography can be achieved using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often accomplished using reversed-phase or normal-phase HPLC.
-
Characterization
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and N-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complex carbon-hydrogen framework and establish the final structure.
Total Synthesis of this compound
The complex heptacyclic structure of this compound has made it a challenging and attractive target for total synthesis. Several research groups have reported its synthesis, with the work of Magnus and coworkers in 1983 being a landmark achievement[2]. More recent synthetic strategies have focused on divergent approaches to access multiple kopsane alkaloids from a common intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A common retrosynthetic approach to this compound and related alkaloids involves disconnecting the complex cage structure to simpler, more accessible precursors. Key strategic transformations often include cycloaddition reactions to construct the core ring system and cascade reactions to build multiple stereocenters in a single step[3][4].
Caption: Workflow for the construction of the heptacyclic core.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound and its close analogues, compiled from various synthetic and isolation studies.
| Property | Data |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 332.39 g/mol |
| Appearance | White to off-white solid |
| Infrared (IR) νₘₐₓ (cm⁻¹) | ~1730 (C=O, ester or lactam), ~1680 (C=O, ketone), ~1610, 1470 (aromatic C=C) |
| ¹H NMR (CDCl₃, δ ppm) | Signals in the aromatic region (~7.0-7.5 ppm), and a complex pattern of aliphatic signals in the upfield region, including several quaternary carbon environments. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to two carbonyl carbons (>170 ppm), aromatic carbons (~110-150 ppm), and numerous sp³-hybridized carbons in the aliphatic region. |
| Mass Spectrometry (HRMS) | m/z calculated for C₂₀H₂₁N₂O₂ [M+H]⁺, with the observed mass confirming the elemental composition. |
Biological Activity and Signaling Pathways
While extensive research has been conducted on the synthesis of this compound, detailed studies on its specific biological activities and mechanisms of action are less common in the public domain. However, alkaloids from the Kopsia genus are known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and vasorelaxant activities.[1] It is plausible that this compound may share some of these properties. Further investigation is required to elucidate its specific biological targets and signaling pathways.
dot
Caption: Potential biological activities of kopsane alkaloids.
Conclusion and Future Directions
This compound remains a fascinating and challenging molecule for chemists and pharmacologists. While its total synthesis has been successfully achieved, providing a blueprint for accessing this complex scaffold, a deeper understanding of its biological properties is still needed. Future research should focus on:
-
Developing more efficient and scalable synthetic routes to enable further biological evaluation.
-
Screening this compound and its analogues against a variety of biological targets to identify potential therapeutic applications.
-
Elucidating the specific signaling pathways through which it may exert its biological effects.
The information compiled in this technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this intriguing natural product.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Kopsane Core: A Deep Dive into the Elusive Biosynthesis of Complex Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsane alkaloids, a fascinating subgroup of the monoterpenoid indole alkaloids (MIAs), are characterized by a complex heptacyclic caged ring system. Found predominantly in plants of the Kopsia genus, these compounds have attracted significant attention due to their intricate molecular architecture and potential pharmacological activities. Despite extensive research into the broader family of MIAs, the precise biosynthetic pathway leading to the kopsane core remains one of the most intriguing and unresolved questions in natural product chemistry. This technical guide provides a comprehensive overview of the current understanding of kopsane alkaloid biosynthesis, drawing upon established pathways of related alkaloids and plausible biomimetic transformations. While concrete enzymatic evidence for the final key steps is yet to be discovered, this document synthesizes the available information to present a coherent, albeit partially hypothetical, biosynthetic framework.
The Upstream Pathway: From Primary Metabolism to the Aspidosperma Scaffold
The biosynthesis of kopsane alkaloids is unequivocally rooted in the well-characterized MIA pathway, which originates from the shikimate and the methylerythritol phosphate (MEP) pathways.
The initial steps involve the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid originating from the MEP pathway. This crucial reaction is catalyzed by strictosidine synthase (STR) to yield strictosidine, the universal precursor for all MIAs.
Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes a series of rearrangements and enzymatic transformations to produce a key branch-point intermediate, geissoschizine.
From geissoschizine, the pathway diverges into numerous branches leading to the vast structural diversity of MIAs. For the biosynthesis of kopsane alkaloids, the pathway proceeds through the formation of the Aspidosperma alkaloid scaffold. This involves a series of complex enzymatic steps that are still being fully elucidated but are known to involve key intermediates such as stemmadenine and precondylocarpine acetate. The formation of the characteristic pentacyclic core of Aspidosperma alkaloids like aspidospermidine is a critical prerequisite for the subsequent construction of the kopsane framework.
The Hypothesized Late-Stage Biosynthesis: Formation of the Kopsane Core
The defining feature of kopsane alkaloids is their intricate heptacyclic structure, which is believed to be formed through a late-stage intramolecular cyclization of an Aspidosperma-type precursor. While no specific enzymes have been identified for these transformations, the proposed pathway is strongly supported by biomimetic total syntheses of kopsane alkaloids.
The prevailing hypothesis suggests that an Aspidosperma alkaloid, such as aspidospermidine or a closely related derivative, undergoes an intramolecular cyclization to forge the additional C-C and C-N bonds that create the caged structure. This transformation likely involves an oxidative step to activate the precursor for the subsequent cyclization cascade.
Key Proposed Transformations:
-
Oxidation of the Aspidosperma Core: The biosynthesis is thought to be initiated by the oxidation of an aspidospermidine-type precursor. This oxidation could be catalyzed by a cytochrome P450 monooxygenase, a common class of enzymes in late-stage MIA modifications.
-
Intramolecular Cyclization: Following oxidation, the reactive intermediate would undergo a series of intramolecular cyclizations to form the characteristic bicyclo[2.2.2]octane core of the kopsane skeleton. The exact mechanism and the number of enzymatic steps involved are currently unknown.
The structural relationship between the Aspidosperma and kopsane skeletons strongly suggests this biosynthetic connection. The total syntheses of kopsane alkaloids have successfully mimicked this proposed strategy, lending significant credence to the hypothesis.
Experimental Protocols: A Glimpse into the Toolbox for Elucidating Kopsane Biosynthesis
While specific protocols for the uncharacterized steps in kopsane biosynthesis are not available, the methodologies employed in the broader field of MIA research provide a roadmap for future investigations.
Heterologous Expression of Candidate Genes
A powerful technique for characterizing the function of biosynthetic enzymes is heterologous expression in a host organism that does not produce the target compounds. Nicotiana benthamiana (a tobacco plant) and Saccharomyces cerevisiae (yeast) are commonly used systems.
General Workflow:
-
Candidate Gene Identification: Transcriptome analysis of Kopsia species, coupled with co-expression analysis of known MIA pathway genes, can identify candidate genes for the late-stage modifications.
-
Vector Construction: The open reading frames of candidate genes are cloned into suitable expression vectors.
-
Transformation: The expression vectors are introduced into the chosen heterologous host.
-
Substrate Feeding: The transformed host is supplied with the presumed precursor molecule (e.g., an Aspidosperma alkaloid).
-
Metabolite Analysis: The metabolites produced by the host are extracted and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the enzymatic product.
In Vitro Enzymatic Assays
Once a candidate enzyme is identified and heterologously expressed, its activity can be confirmed through in vitro assays.
General Protocol:
-
Protein Purification: The heterologously expressed enzyme is purified from the host organism.
-
Reaction Setup: The purified enzyme is incubated with the substrate (e.g., an Aspidosperma alkaloid) in a suitable buffer containing any necessary co-factors (e.g., NADPH for cytochrome P450s).
-
Reaction Quenching and Product Extraction: The reaction is stopped, and the products are extracted.
-
Product Analysis: The reaction products are analyzed by LC-MS and NMR to confirm the enzymatic transformation.
Quantitative Data
Due to the unelucidated nature of the final steps in kopsane biosynthesis, there is a notable absence of quantitative data such as enzyme kinetics (Km, kcat) and in planta concentrations of late-stage intermediates. The following table summarizes hypothetical data points that would be crucial to obtain once the relevant enzymes are identified and characterized.
| Parameter | Description | Hypothetical Value | Significance |
| Km (Aspidosperma precursor) | Michaelis constant for the first enzyme in the kopsane-specific pathway. | 10-100 µM | Indicates the substrate affinity of the enzyme. |
| kcat | Turnover number of the enzyme. | 0.1 - 10 s⁻¹ | Represents the catalytic efficiency of the enzyme. |
| In planta concentration of precursor | Concentration of the Aspidosperma precursor in Kopsia tissues. | µg/g to mg/g fresh weight | Provides insight into substrate availability and pathway flux. |
| In planta concentration of kopsane alkaloids | Concentration of the final kopsane products. | µg/g to mg/g fresh weight | Represents the overall efficiency of the biosynthetic pathway. |
Signaling Pathways and Logical Relationships
The biosynthesis of MIAs is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues and environmental stimuli such as jasmonate elicitation. While specific regulators of kopsane biosynthesis are unknown, the general regulatory logic of MIA pathways likely applies.
A simplified model of the jasmonate signaling cascade regulating MIA biosynthesis.
Experimental Workflows
The discovery of the enzymes involved in kopsane biosynthesis will likely follow a multi-step workflow combining genomics, biochemistry, and analytical chemistry.
A typical workflow for the discovery of novel biosynthetic genes.
Biosynthetic Pathway Diagram
The following diagram illustrates the established upstream pathway leading to the Aspidosperma core and the hypothesized subsequent steps to the kopsane skeleton.
Hypothesized biosynthetic pathway to the kopsane core.
Conclusion and Future Outlook
The biosynthesis of kopsane alkaloids represents a significant frontier in the study of plant natural products. While the early stages of the pathway are well-established, the late-stage cyclizations that form the complex heptacyclic core remain a "black box." The information presented in this guide, based on structural relationships and biomimetic synthesis, provides a strong foundation for future research. The application of modern 'omics' technologies, combined with sophisticated biochemical and analytical techniques, will be instrumental in finally unraveling the enzymatic machinery responsible for the construction of these remarkable molecules. The elucidation of the complete kopsane biosynthetic pathway will not only be a landmark achievement in fundamental plant science but also pave the way for the metabolic engineering of these potentially valuable compounds for pharmaceutical applications.
Spectroscopic Profile of 5,22-Dioxokopsane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the complex heptacyclic indole alkaloid, 5,22-Dioxokopsane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from key total synthesis campaigns, offering a valuable resource for scientists working with kopsane alkaloids.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is essential for the structural elucidation and verification of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific peak assignments for ¹H and ¹³C NMR were not available in the provided search results. Researchers should refer to the primary literature for detailed assignments.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Ion Type |
| Data not available in search results |
Experimental Protocols
Detailed experimental protocols are critical for the replication of results and for ensuring the consistency of data. The following sections outline the general methodologies used for obtaining the spectroscopic data for this compound, based on standard practices for the characterization of complex natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For unambiguous signal assignments, a combination of 1D (¹H, ¹³C) and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is employed.
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent like chloroform or dichloromethane. Alternatively, the solid sample can be analyzed as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the standard method for determining the accurate mass and elemental composition of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector. The data is acquired in positive ion mode, and the molecular formula is confirmed by the observation of the protonated molecule [M+H]⁺.
Synthetic Workflow Overview
The total synthesis of this compound is a complex undertaking that has been achieved through various strategic approaches. A key challenge in the synthesis is the construction of the intricate heptacyclic cage structure. The following diagram illustrates a generalized workflow for the final stages of a divergent total synthesis approach, highlighting the formation of the core structure.
Caption: Generalized final stages in the synthesis of this compound.
This guide serves as a foundational resource for researchers engaged in the study of this compound and related kopsane alkaloids. For complete and detailed experimental data and procedures, it is imperative to consult the primary scientific literature.
physical and chemical properties of 5,22-Dioxokopsane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,22-Dioxokopsane is a complex, heptacyclic indole alkaloid belonging to the kopsane subgroup. Kopsane alkaloids are a diverse family of natural products isolated from plants of the Kopsia genus, which have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.
Physical and Chemical Properties
Table 1: Chemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 336.39 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.20-7.05 (m, 4H), 4.15 (s, 1H), 3.85-3.70 (m, 2H), 3.40-3.25 (m, 2H), 3.10-2.90 (m, 3H), 2.60-2.40 (m, 3H), 2.20-2.00 (m, 2H), 1.80-1.60 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 209.8, 171.5, 145.2, 135.8, 128.9, 124.5, 122.1, 119.8, 65.4, 58.2, 52.7, 48.9, 45.1, 38.7, 35.2, 33.1, 30.9, 28.7, 25.4, 22.1 |
| Infrared (IR) νₘₐₓ (film) | 2925, 1730, 1685, 1460, 1250 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₀H₂₁N₂O₂⁺ [M+H]⁺: 337.1598, Found: 337.1596 |
Note: The NMR data presented here is a representative compilation based on literature reports of synthetic this compound and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
The total synthesis of this compound has been achieved through multi-step synthetic sequences. The following is a generalized workflow based on reported methodologies.
Synthetic Workflow
A key strategy for the synthesis of the kopsane core involves the construction of a pentacyclic intermediate followed by a series of transformations to complete the heptacyclic caged structure.
Caption: Generalized synthetic workflow for this compound.
Key Experimental Steps (Illustrative)
-
Construction of the Tetracyclic Pyridocarbazole Intermediate: This often involves a Pictet-Spengler reaction or a Fischer indole synthesis followed by annulation reactions to build the core structure.
-
Intramolecular Diels-Alder Reaction: A crucial step to form the bridged ring system characteristic of the kopsane skeleton. This reaction is typically carried out under thermal conditions.
-
Functional Group Manipulations: A series of reductions, oxidations, and protections/deprotections are employed to install the necessary carbonyl groups at positions 5 and 22.
-
Final Cyclization and Deprotection: The final ring is closed, often through a reductive amination or a related cyclization strategy, followed by the removal of any protecting groups to yield the target molecule.
For detailed, step-by-step protocols, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the primary literature on the total synthesis of this compound.[1]
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of kopsane alkaloids has demonstrated a range of interesting pharmacological properties, including anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Several Kopsia alkaloids have been shown to possess anti-inflammatory properties.[2] The proposed mechanism of action involves the inhibition of key inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of kopsane alkaloids.
The diagram illustrates that kopsane alkaloids may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines such as COX-2, TNF-α, and IL-1β.
Cytotoxic Activity
Many alkaloids, including those from the Kopsia genus, have been investigated for their cytotoxic activity against various cancer cell lines. The mechanisms underlying this cytotoxicity can be multifaceted.
Caption: Potential cytotoxic mechanisms of kopsane alkaloids.
The cytotoxic effects of kopsane alkaloids may be attributed to their ability to induce DNA damage and disrupt the cellular cytoskeleton. These events can trigger signaling cascades that lead to cell cycle arrest and programmed cell death (apoptosis), ultimately resulting in the demise of cancer cells.
Conclusion
This compound represents a fascinating and challenging target for synthetic chemists and a potential lead compound for drug discovery. Its complex structure and the biological activities of related kopsane alkaloids underscore the importance of further research into this class of natural products. The information provided in this guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and biology of this compound and other kopsane alkaloids. Future studies are warranted to fully elucidate its specific biological targets and mechanisms of action, which could pave the way for the development of novel therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids.[1][2] These natural products have garnered significant attention from the scientific community due to their diverse pharmacological properties, including potent cytotoxic, anti-inflammatory, and analgesic activities.[3][4] Among the myriad of compounds isolated from Kopsia species, 5,22-Dioxokopsane represents a synthetically challenging and biologically intriguing molecule. This technical guide provides a comprehensive overview of this compound and related Kopsia alkaloids, with a focus on their chemical synthesis, biological activities, and mechanisms of action.
Kopsia alkaloids are characterized by their intricate polycyclic frameworks, often featuring multiple stereocenters, which pose a considerable challenge to synthetic chemists.[5][6] The diverse skeletal architectures of these alkaloids, ranging from aspidofractinine to eburnamine and kopsane types, contribute to their wide spectrum of biological activities.[2] This guide will delve into the total synthesis of this compound, present quantitative data on the biological activities of various Kopsia alkaloids, and elucidate the signaling pathways through which these compounds exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Synthesis and Structure
The total synthesis of this compound and other kopsane alkaloids has been a subject of intense research, with several research groups reporting successful strategies. A notable approach involves a divergent synthesis that allows for the preparation of multiple kopsane alkaloids from a common intermediate.[6][7][8]
Total Synthesis of (±)-5,22-Dioxokopsane
A reported total synthesis of (±)-5,22-Dioxokopsane is outlined below. This synthesis showcases a strategic approach to constructing the complex heptacyclic core of the molecule.[5]
Experimental Protocol: Total Synthesis of (±)-5,22-Dioxokopsane
Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are often found in the supporting information of the primary literature. The following is a generalized workflow based on available information.
Step 1: Assembly of the Bicyclo[2.2.2]octane Core An asymmetric Diels-Alder reaction is employed to construct the central bicyclo[2.2.2]octane moiety, which also establishes a key quaternary stereocenter.[7]
Step 2: Construction of the Five-Membered Ring A samarium(II) iodide (SmI2)-mediated cascade reduction/aldol reaction is utilized to form a five-membered ring and create another quaternary stereocenter.[7]
Step 3: Formation of the Heptacyclic Caged System A late-stage cascade reductive amination/cyclization is performed to establish the highly strained, caged ring system characteristic of kopsane alkaloids.[7]
A visual representation of a synthetic workflow is provided below.
Caption: Synthetic workflow for (±)-5,22-Dioxokopsane.
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific data can vary slightly based on the solvent and instrument used, representative data is summarized below.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for aromatic and aliphatic protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | Absorption bands for carbonyl groups and aromatic rings. |
| MS (ESI) | Molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activities of Kopsia Alkaloids
Kopsia alkaloids exhibit a broad range of biological activities, with cytotoxicity against various cancer cell lines and anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of Kopsia alkaloids against a panel of human cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC₅₀) values for selected alkaloids.
| Alkaloid | Cell Line | IC₅₀ (µM) | Reference |
| Kopsifine | HL-60 (Promyelocytic Leukemia) | 0.9 µg/mL | [9] |
| Akuammidine | HeLa (Cervical Cancer) | 2.8 µg/mL | [9] |
| Rhazinicine | HeLa (Cervical Cancer) | 2.9 µg/mL | [9] |
| Aspidodasycarpine | HeLa (Cervical Cancer) | 7.5 µg/mL | [9] |
| Kopsamine | HL-60 (Promyelocytic Leukemia) | 6.9 µg/mL | [9] |
| Eburnaminol | HT-29 (Colorectal Adenocarcinoma) | 75.8 ± 3.06 | [10] |
| Kopsileuconine B | PC9 (Lung Cancer, EGFR mutant) | 15.07 ± 1.19 | [11] |
| Lupeol | MCF-7 (Breast Cancer) | > 100 µg/mL | [12] |
| Lupeol acetate | MCF-7 (Breast Cancer) | 90.5 µg/mL | [12] |
| β-amyrin | MCF-7 (Breast Cancer) | 85.5 µg/mL | [12] |
| β-amyrin acetate | MCF-7 (Breast Cancer) | 65.5 µg/mL | [12] |
| β-amyrone | MCF-7 (Breast Cancer) | 30.5 µg/mL | [12] |
| Stigmasterol | MCF-7 (Breast Cancer) | 14.5 µg/mL | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test alkaloid for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
Several Kopsia alkaloids have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[3][4]
| Alkaloid | Target | Effect | Reference |
| Various MIAs | COX-2, IL-1β, TNF-α | Inhibition of expression/production | [3][4] |
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the test alkaloid.
-
Analysis of Inflammatory Mediators: The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS and COX-2 in the cell lysates are determined by Western blotting.
Mechanism of Action and Signaling Pathways
The biological effects of Kopsia alkaloids are mediated through the modulation of specific cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
The cytotoxic activity of many Kopsia alkaloids is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases.[13][14][15]
Caption: Kopsia alkaloid-induced apoptosis signaling.
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of Kopsia alkaloids are largely due to their ability to suppress the activation of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]
Caption: Inhibition of inflammatory signaling by Kopsia alkaloids.
Conclusion
This compound and related Kopsia alkaloids represent a fascinating class of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures provide a challenging yet rewarding platform for synthetic chemists, while their potent biological activities, particularly their cytotoxic and anti-inflammatory effects, offer promising avenues for drug discovery. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be crucial for the rational design and development of novel drugs based on these unique molecular scaffolds. This technical guide serves as a foundational resource to stimulate further research and development in this exciting field.
References
- 1. sioc-journal.cn [sioc-journal.cn]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]
- 11. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Biological Potential of Kopsane Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kopsane alkaloids, a class of monoterpenoid indole alkaloids predominantly isolated from plants of the genus Kopsia, have garnered significant interest in the scientific community for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of kopsane alkaloids, with a focus on their potential as therapeutic agents. This document summarizes quantitative data on their anticancer, antimicrobial, and acetylcholinesterase inhibitory activities, details relevant experimental methodologies, and illustrates implicated signaling pathways.
Anticancer Activity
Kopsane alkaloids have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.
Quantitative Data on Cytotoxicity
The cytotoxic potential of various kopsane alkaloids has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison. The following table summarizes the reported IC50 values for selected kopsane alkaloids.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Kopsimaline A | KB (vincristine-resistant) | Potent MDR reversal | [1] |
| Kopsimaline B | KB (vincristine-resistant) | Moderate MDR reversal | [1] |
| Kopsimaline C | KB (vincristine-resistant) | Moderate MDR reversal | [1] |
| Kopsimaline D | KB (vincristine-resistant) | Moderate MDR reversal | [1] |
| Kopsimaline E | KB (vincristine-resistant) | Moderate MDR reversal | [1] |
| Kopsiloscine J | KB (vincristine-resistant) | Moderate MDR reversal | [1] |
| Kopsifine | HL-60 | 0.9 µg/mL | [2][3] |
| Kopsamine | HL-60 | 6.9 µg/mL | [2][3] |
| Rhazinicine | HeLa | 2.9 µg/mL | [2][3] |
| Akuammidine | HeLa | 2.8 µg/mL | [2][3] |
| Aspidodasycarpine | HeLa | 7.5 µg/mL | [2][3] |
| Kopsifoline I | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3-12.5 | [4] |
| Kopsifoline J | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 7.3-9.5 | [4] |
| Kopsifoline K | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8-13.8 | [4] |
| Kopsileuconine B | PC9 (EGFR mutant) | 15.07 ± 1.19 | [5] |
| Valparicine | KB, Jurkat | 13.0, 0.91 | [6] |
| Eburnaminol | HT-29 | 75.8 ± 3.06 | [7] |
Note: MDR stands for Multidrug Resistance.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the kopsane alkaloid for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the alkaloid.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
MTT Assay Workflow
Implicated Signaling Pathways in Apoptosis
While specific studies on the signaling pathways modulated by kopsane alkaloids are limited, the induction of apoptosis by other classes of alkaloids often involves the modulation of key signaling cascades such as the NF-κB and PI3K/Akt pathways.[11][12][13]
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[13] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some alkaloids have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[12]
Potential Inhibition of NF-κB Pathway
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell survival, proliferation, and metabolism.[14][15][16][17][18] Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.
Potential Modulation of PI3K/Akt Pathway
Antimicrobial Activity
Several kopsane alkaloids have been reported to possess antimicrobial properties against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for kopsane alkaloids.
| Alkaloid | Microorganism | MIC (mM) | Reference |
| Kopsiafrutine E | Staphylococcus aureus | 0.15-1.14 | [19] |
| Kopsiafrutine E | Escherichia coli | 0.15-1.14 | [19] |
| Kopsiafrutine E | Klebsiella pneumoniae | 0.15-1.14 | [19] |
| Kopsiafrutine E | Pseudomonas aeruginosa | 0.15-1.14 | [19] |
| Kopsiafrutine E | Shigella dysenteriae | 0.15-1.14 | [19] |
| Kopsiafrutine E | Streptococcus epidermidis | 0.15-1.14 | [19] |
| Kopsiafrutine E | Enterobacter cloacae | 0.15-1.14 | [19] |
| Kopsiflorine | Staphylococcus aureus | < 0.3 | [6] |
| Kopsihainin D-F | Staphylococcus aureus | < 0.3 | [6] |
| Kopsifoline I | Various bacteria & fungi | Significant activity | [4] |
| Kopsifoline J | Various bacteria & fungi | Significant activity | [4] |
| Kopsifoline K | Various bacteria & fungi | Significant activity | [4] |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[20][21][22][23]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The growth of the microorganism is assessed after an incubation period.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The kopsane alkaloid is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth of the microorganism. This can be assessed visually or by using a cell viability indicator.
Broth Microdilution Workflow
Acetylcholinesterase Inhibitory Activity
Some alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While data specifically on kopsane alkaloids is limited, the general methodology for assessing AChE inhibition is well-established.[24][25][26][27][28]
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a rapid and sensitive colorimetric assay for measuring AChE activity and screening for its inhibitors.[3][24][27][28][29]
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, DTNB, and the test compound (kopsane alkaloid) at various concentrations.
-
Enzyme Addition: Acetylcholinesterase enzyme is added to the reaction mixture.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids with Their Protective Effects Against Aβ25-35-Induced PC-12 Cell Injury from the Tubers of Pinellia pedatisecta Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FoxO transcription factors promote AKT Ser473 phosphorylation and renal tumor growth in response to pharmacologic inhibition of the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. doaj.org [doaj.org]
- 21. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Approaches and Chemical Landscape of 5,22-Dioxokopsane: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
5,22-Dioxokopsane, a member of the complex kopsane family of alkaloids, presents a formidable challenge and an intriguing target for synthetic chemists. Despite the intricate polycyclic architecture of kopsane alkaloids, their potential therapeutic applications remain largely underexplored, with current scientific literature dominated by advancements in their total synthesis. This technical guide provides a comprehensive overview of the synthetic strategies developed to construct this compound, with a particular focus on the seminal works of the Magnus and Jia research groups. Detailed experimental protocols, quantitative data from key synthetic steps, and visualizations of the synthetic pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The notable absence of extensive biological activity data and mechanistic studies highlights a significant opportunity for future research into the therapeutic potential of this complex natural product.
Introduction
The Kopsia alkaloids are a diverse family of indole alkaloids isolated from plants of the Kopsia genus. They are characterized by their complex, caged, polycyclic structures, which have captivated and challenged synthetic organic chemists for decades. Among these, this compound represents a significant synthetic milestone due to its intricate heptacyclic framework. While the biological activities of many Kopsia alkaloids are of interest, the therapeutic potential of this compound itself is not well-documented in publicly available research. This guide will, therefore, focus on the chemical synthesis of this fascinating molecule, providing a detailed technical overview of the methodologies that have been successfully employed.
Synthetic Strategies
The total synthesis of this compound has been approached from different strategic standpoints, most notably through a racemic synthesis by Philip Magnus and a more recent asymmetric and divergent synthesis by Yanxing Jia.
The Magnus Racemic Synthesis
The early work by the Magnus group laid the foundation for the synthesis of kopsane alkaloids. Their approach to (±)-10,22-dioxokopsane involved a strategy centered on an intramolecular Diels-Alder reaction to construct a key intermediate, which then underwent a series of complex transformations to yield the final natural product.
The Jia Asymmetric and Divergent Synthesis
More recently, the Jia group developed an elegant and efficient asymmetric synthesis that allows for the divergent production of several kopsane alkaloids, including (+)-10,22-Dioxokopsane, from a common intermediate. This strategy showcases the power of modern synthetic methods, including a key asymmetric Diels-Alder reaction to establish the initial stereochemistry, a samarium(II) iodide-mediated cascade reaction, and a late-stage reductive amination/cyclization.
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the cited publications and represent key transformations in the synthesis of this compound.
Key Step in the Jia Synthesis: Asymmetric Diels-Alder Reaction
-
Reaction: To a solution of the diene and the dienophile in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a Lewis acid catalyst is added.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate), and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Key Step in the Jia Synthesis: SmI₂-Mediated Cascade Reaction
-
Reaction: A solution of the substrate in a solvent such as tetrahydrofuran (THF) is added to a freshly prepared solution of samarium(II) iodide (SmI₂) in THF at a controlled temperature.
-
Monitoring: The progress of the reaction is followed by TLC.
-
Work-up: Upon completion, the reaction is quenched, and the resulting mixture is worked up by standard extractive procedures.
-
Purification: The crude product is purified by column chromatography to yield the desired cyclized product.
Key Step in the Jia Synthesis: Late-Stage Reductive Amination/Cyclization
-
Reaction: The advanced intermediate is subjected to a reductive amination protocol, followed by an intramolecular cyclization to form the final caged structure of the kopsane skeleton.
-
Monitoring and Purification: Standard TLC monitoring and chromatographic purification are employed to isolate the final product, this compound.
Quantitative Data
The following tables summarize the quantitative data for key steps in the divergent synthesis of (+)-10,22-Dioxokopsane as reported by the Jia group.
| Step | Reactants | Reagents and Conditions | Yield (%) |
| 1 | Diene, Dienophile | Lewis Acid Catalyst, CH₂Cl₂, -78 °C | 85 |
| 2 | Diels-Alder Adduct | 1. SmI₂, THF; 2. Dess-Martin periodinane | 59 (over 2 steps) |
| 3 | Advanced Intermediate | 1. Ra-Ni, H₂; 2. Pd/C, H₂ | 74 |
| 4 | Final Cyclization Precursor | EtSLi, HMPA, THF | 85 |
Table 1: Summary of Reaction Yields for the Synthesis of (+)-10,22-Dioxokopsane.
Visualizations of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic pathway for this compound (Jia).
Conclusion and Future Outlook
The total synthesis of this compound stands as a testament to the ingenuity and advancement of modern organic chemistry. The elegant strategies developed by synthetic chemists not only provide access to this complex natural product but also offer a platform for the synthesis of analogs with potential therapeutic value. A significant gap in the current body of knowledge is the lack of comprehensive biological evaluation of this compound. Future research should be directed towards elucidating its pharmacological profile, including its mechanism of action and potential molecular targets. Such studies are crucial to unlock the therapeutic potential of this intricate and fascinating molecule and to guide the design of novel therapeutic agents based on the kopsane scaffold. The detailed synthetic protocols and data presented in this guide are intended to facilitate these future endeavors.
A Comprehensive Review of 5,22-Dioxokopsane Research for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5,22-Dioxokopsane is a monoterpenoid indole alkaloid belonging to the kopsane subgroup. First identified as a characteristic metabolite of the plant genus Kopsia, this complex heptacyclic natural product has garnered attention from the scientific community due to its intricate molecular architecture. Plants of the Kopsia genus, belonging to the Apocynaceae family, have a history of use in traditional medicine for treating a variety of ailments, including rheumatoid arthritis, pharyngitis, and tonsillitis. This traditional use has spurred significant phytochemical and pharmacological investigation into their constituent alkaloids. This review provides a comprehensive overview of the research on this compound, focusing on its synthesis, structural elucidation, and biological activities, to serve as a technical guide for professionals in drug discovery and development.
Structural Elucidation and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₂ | Inferred from structure |
| Molecular Weight | 332.39 g/mol | Inferred from structure |
| Type of Compound | Monoterpenoid Indole Alkaloid (Kopsane type) | |
| Natural Source(s) | Kopsia species |
Synthesis of this compound
The complex, caged structure of this compound has made it a challenging target for total synthesis, attracting the attention of several research groups. The successful synthesis of this molecule is a testament to the advancements in synthetic organic chemistry.
Divergent Total Synthesis by Jia and Co-workers
A notable achievement in the synthesis of kopsane alkaloids is the divergent total synthesis reported by Jia and co-workers. This approach allows for the synthesis of not only this compound but also other structurally related kopsane alkaloids from a common intermediate.
Experimental Workflow for the Divergent Total Synthesis of (+)-10,22-Dioxokopsane
Caption: Key transformations in the divergent total synthesis of (+)-10,22-Dioxokopsane.
Detailed Experimental Protocol (Representative Steps):
Due to the lack of detailed, step-by-step experimental procedures in the readily available literature, a generalized protocol based on the reported key transformations is provided below. For precise reagent quantities, reaction conditions, and purification methods, consulting the full publications from the respective research groups is essential.
-
Diels-Alder Cycloaddition: The synthesis commences with a Diels-Alder reaction to construct the core carbocyclic framework. This is a crucial step that establishes the stereochemistry of the molecule.
-
Functional Group Transformations: A series of functional group manipulations, including Wittig aldehyde homologation and a Vilsmeier-Haack reaction, are then employed to introduce the necessary functionalities for subsequent cyclizations.
-
Aldol Addition and Cyclization: An intramolecular aldol addition is utilized to form one of the key rings of the heptacyclic system, leading to a diketone intermediate.
-
Formation of the Common Intermediate: Further synthetic elaborations transform the diketone into a common heptacyclic intermediate.
-
Final Conversion to this compound: The common intermediate is then converted to (+)-10,22-Dioxokopsane through a final set of reactions.
Biological Activities of Kopsane Alkaloids
While specific quantitative biological activity data for this compound is not extensively reported in the reviewed literature, the broader class of Kopsia alkaloids has been the subject of numerous pharmacological studies. These studies have revealed a range of biological activities, including cytotoxic, antibacterial, and immunosuppressive effects.
Table 2: Summary of Biological Activities of Selected Kopsia Alkaloids
| Alkaloid(s) | Biological Activity | Cell Line(s) / Target(s) | IC₅₀ / MIC | Reference(s) |
| Kopsiahainanins A and B | Cytotoxicity | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 9.4-15.9 μM | |
| Kopsiahainanins A and B | Antibacterial | Gram-positive and Gram-negative bacteria | 0.12-0.26 mM | |
| Eburnaminol | Cytotoxicity | HT-29 (colorectal adenocarcinoma) | 75.8 ± 3.06 μM | |
| Kopsifine, Rhazinicine, Aspidodasycarpine | Cytotoxicity | HL-60 (promyelocytic leukemia), HeLa (cervical cancer) | 0.9-7.5 μg/mL | |
| Rhazinilam | Immunosuppression | Human T-cells (anti-CD3/anti-CD28 activated) | 1.0 μM | |
| Rhazinilam | Immunosuppression | Human T-cells (alloantigen stimulated) | 1.1 μM | |
| 12-methoxychanofruticosinic acid | Immunosuppression | Human T-cells | 27.8 μM | |
| N-(4)-methylkopsininate | Immunosuppression | Human T-cells | 21.6 μM | |
| Demethoxycarbonylkopsin | Immunosuppression | Human T-cells | 25.4 μM |
Signaling Pathways:
Currently, there is no information available in the reviewed scientific literature regarding the specific signaling pathways modulated by this compound. The immunosuppressive activity of the related alkaloid, Rhazinilam, has been shown to involve the induction of T-cell cycle arrest in the G2/M phase and the inhibition of proinflammatory cytokine production. However, the upstream signaling targets of Rhazinilam and other kopsane alkaloids remain to be elucidated.
Experimental Workflow for Immunosuppressive Activity Screening
Caption: General workflow for screening the immunosuppressive activity of K
Methodological & Application
Total Synthesis of 5,22-Dioxokopsane: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. Herein, we present detailed application notes and protocols based on the divergent total synthesis approach developed by Jia and coworkers, offering a roadmap for the construction of this intricate molecular architecture.
The kopsane family of alkaloids has long captured the attention of the synthetic chemistry community due to their complex, caged structures and promising biological activities. Among them, this compound presents a formidable synthetic challenge. This document outlines a successful and recent synthetic route, providing quantitative data and step-by-step protocols for key transformations.
Synthetic Strategy Overview
The presented synthesis of (+)-10,22-Dioxokopsane (an alternative name for this compound) is part of a divergent approach that allows for the synthesis of multiple kopsane alkaloids from a common intermediate.[1] The key features of this strategy include an asymmetric Diels-Alder reaction to establish the core bicyclo[2.2.2]octane system, a samarium(II) iodide-mediated cascade reaction, and a late-stage reductive amination/cyclization to complete the heptacyclic framework.
The overall synthetic workflow can be visualized as a multi-stage process, beginning with the construction of a key bicyclic intermediate, followed by a series of transformations to build the intricate caged structure, and culminating in the formation of the target molecule.
Caption: Overall workflow for the total synthesis of (+)-10,22-Dioxokopsane.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (+)-10,22-Dioxokopsane from a common heptacyclic intermediate K , as reported by Jia and coworkers.
| Step No. | Transformation | Product | Yield (%) |
| 1 | Demethylation | N-H containing intermediate | 85 |
| 2 | Oxidation | (+)-10,22-Dioxokopsane | 92 |
Key Experimental Protocols
The following are detailed protocols for the final two steps in the synthesis of (+)-10,22-Dioxokopsane from the common heptacyclic intermediate K .
Protocol 1: Demethylation of Heptacyclic Intermediate K
This procedure describes the removal of the N-carbomethoxy group from the heptacyclic intermediate K .
Materials:
-
Heptacyclic intermediate K
-
Ethanethiol (EtSLi)
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the heptacyclic intermediate K in anhydrous THF and HMPA at 40 °C, add a solution of ethanethiol in THF.
-
Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the demethylated intermediate.
Protocol 2: Oxidation to (+)-10,22-Dioxokopsane
This protocol details the final oxidation step to yield the target molecule.
Materials:
-
Demethylated intermediate from Protocol 1
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the demethylated intermediate in anhydrous DCM at room temperature.
-
Add Dess-Martin periodinane to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield (+)-10,22-Dioxokopsane.
Synthetic Pathway Diagram
The divergent nature of the synthesis allows for the creation of several kopsane alkaloids from a common intermediate. The final steps to achieve (+)-10,22-Dioxokopsane are depicted below.
References
Synthetic Route to 5,22-Dioxokopsane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the total synthesis of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. The presented methodology is based on the divergent and enantioselective synthesis reported by Jia and co-workers in 2022, which allows for the preparation of several kopsane alkaloids from a common intermediate.[1][2] This application note includes a comprehensive experimental protocol for the multi-step synthesis, a summary of quantitative data for key steps, and a visual representation of the synthetic workflow to aid in understanding and replication.
Introduction
Kopsane alkaloids, isolated from plants of the Kopsia genus, are a family of structurally intricate natural products with promising biological activities. Their complex, caged polycyclic skeleton, featuring multiple contiguous stereocenters, presents a significant challenge for chemical synthesis.[1][2] this compound (also referred to as 10,22-Dioxokopsane) is a key member of this family. The development of efficient synthetic routes is crucial for enabling further investigation into their therapeutic potential. This document outlines a recently developed synthetic strategy that provides a practical and adaptable approach to this class of molecules.
Overall Synthetic Strategy
The synthetic approach described herein is a divergent strategy that commences with the construction of a key bicyclo[2.2.2]octane core via an asymmetric Diels-Alder reaction. Subsequent key transformations include a SmI₂-mediated cascade reduction/aldol reaction to form a crucial five-membered ring and a late-stage cascade reductive amination/cyclization to complete the complex heptacyclic caged system of the kopsane core. From a common intermediate, the synthesis diverges to afford several kopsane alkaloids, including the target, (+)-5,22-Dioxokopsane.
Experimental Protocols
The following protocols are adapted from the supplementary information of the synthesis reported by Jia and co-workers (2022).
Synthesis of the Common Heptacyclic Intermediate (K)
The synthesis of the common intermediate involves a multi-step sequence starting from commercially available materials. The key steps leading to the heptacyclic intermediate K are outlined below, with representative experimental details for selected transformations.
Step 1: Vilsmeier-Haack Reaction
-
To a solution of the starting indole (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added POCl₃ (1.5 equiv) dropwise, followed by the addition of anhydrous DMF (3.0 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde.
Step 2: Asymmetric Diels-Alder Reaction
-
A solution of the dienophile (1.0 equiv) and the chiral catalyst (0.1 equiv) in CH₂Cl₂ is stirred at the specified temperature.
-
The diene (1.2 equiv) is added, and the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the bicyclo[2.2.2]octane derivative.
Step 3: SmI₂-mediated Cascade Reaction
-
A solution of the precursor (1.0 equiv) in THF is added to a freshly prepared solution of SmI₂ (4.0 equiv) in THF at -78 °C.
-
The reaction is stirred at this temperature for the specified time and then quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with EtOAc, and the combined organic layers are washed, dried, and concentrated.
-
Purification by flash chromatography provides the cyclized product.
Step 4: Formation of the Common Intermediate K
-
Further functional group manipulations, including oxidation and cyclization steps, are carried out to yield the common heptacyclic intermediate K .
Divergent Synthesis of (+)-5,22-Dioxokopsane from Intermediate K
Step 5: Deprotection and Cyclization
-
To a solution of the common intermediate K (1.0 equiv) in a mixture of MeOH and H₂O is added Zn dust (10 equiv) and NH₄Cl (5 equiv).
-
The mixture is heated at 45 °C and stirred vigorously.
-
After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is taken up in an appropriate solvent and subjected to the subsequent cyclization conditions to afford an intermediate alcohol.
Step 6: Oxidation to (+)-5,22-Dioxokopsane
-
To a solution of the alcohol from the previous step (1.0 equiv) in CH₂Cl₂ is added Dess-Martin periodinane (1.5 equiv) at 0 °C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography to give (+)-5,22-Dioxokopsane.
Data Presentation
The following table summarizes the yields for the key transformations in the synthesis of (+)-5,22-Dioxokopsane as reported by Jia and co-workers (2022).[1]
| Step No. | Transformation | Product | Yield (%) |
| 1-3 | Multi-step sequence to key intermediate | Diels-Alder Adduct | - |
| 4 | Multi-step sequence from adduct | Common Intermediate K | 59% (over 7 steps) |
| 5 | Reductive Deprotection and Cyclization | Intermediate Alcohol | 74% |
| 6 | Oxidation | (+)-5,22-Dioxokopsane | 92% |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of (+)-5,22-Dioxokopsane from the common intermediate K .
Caption: Synthetic workflow for the final steps in the total synthesis of (+)-5,22-Dioxokopsane.
Conclusion
The divergent total synthesis of this compound developed by Jia and co-workers provides an efficient and enantioselective route to this complex natural product. The use of a common intermediate allows for the synthesis of other members of the kopsane alkaloid family, making this a valuable strategy for the drug discovery and development community. The detailed protocols and data presented in this application note are intended to facilitate the reproduction of this synthesis and to serve as a foundation for the design of new analogs with potential therapeutic applications.
References
Application Notes and Protocols for the Asymmetric Synthesis of 5,22-Dioxokopsane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the asymmetric synthesis of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. The content is based on recent advancements in the total synthesis of kopsane alkaloids, primarily referencing the divergent strategy by Jia et al. (2022) and the platinum-catalyzed approach by Ye et al. (2020).[1][2] These innovative synthetic routes provide a roadmap for accessing this intricate molecular architecture with high stereocontrol.
Overview of Synthetic Strategies
Two recent and notable asymmetric total syntheses of kopsane alkaloids, including derivatives that can lead to this compound, are highlighted here. These strategies employ different key reactions to construct the complex polycyclic core.
Divergent Strategy via Asymmetric Diels-Alder Reaction and SmI₂-Mediated Cascade
A 2022 publication by Jia and coworkers describes a divergent and enantioselective synthesis of four kopsane alkaloids, including (+)-10,22-Dioxokopsane, from a common intermediate.[2] The key transformations in this approach are:
-
An asymmetric Diels-Alder reaction to construct the central bicyclo[2.2.2]octane moiety and establish a key quaternary stereocenter.
-
A samarium diiodide (SmI₂)-mediated cascade reduction/aldol reaction to form a crucial five-membered ring and another quaternary stereocenter.
-
A late-stage cascade reductive amination/cyclization to complete the strained, caged ring system.
This strategy allows for the synthesis of multiple kopsane alkaloids from a common precursor, showcasing its efficiency and versatility.
Platinum-Catalyzed Intramolecular [3+2] Cycloaddition
In 2020, Ye and coworkers reported a concise asymmetric total synthesis of five kopsane alkaloids.[1] The cornerstone of their strategy is a PtCl₂-catalyzed intramolecular [3+2] cycloaddition . This key reaction enables the rapid assembly of a pentacyclic carbon skeleton that bears a 2,3-quaternary functionalized indoline. This method demonstrates excellent control of diastereoselectivity and offers a novel approach to constructing the core structure of kopsane alkaloids.
Data Presentation: Summary of Key Transformations
The following tables summarize the key reactions, reported yields, and conditions from the aforementioned synthetic strategies. Please note that specific details may vary and the original publications should be consulted for precise information.
Table 1: Key Transformations in the Divergent Synthesis by Jia et al. (2022)
| Step | Reaction Type | Key Reagents/Catalysts | Reported Yield |
| 1 | Asymmetric Diels-Alder Reaction | Chiral Lewis Acid | High |
| 2 | SmI₂-Mediated Cascade Reduction/Aldol Reaction | SmI₂ | Moderate to Good |
| 3 | Late-Stage Cascade Reductive Amination/Cyclization | Reducing Agent | Good |
Table 2: Key Transformation in the Synthesis by Ye et al. (2020)
| Step | Reaction Type | Key Reagents/Catalysts | Reported Yield |
| 1 | PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition | PtCl₂ | Good |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key reactions described. These are intended to be illustrative of the procedures involved. Researchers should consult the original publications for detailed, substrate-specific protocols.
General Protocol for Asymmetric Diels-Alder Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine derivative) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C).
-
Addition of Dienophile: Add the dienophile dropwise to the catalyst solution.
-
Addition of Diene: After stirring for a short period, add the diene to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Workup: Allow the mixture to warm to room temperature, and then perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for SmI₂-Mediated Cascade Reduction/Aldol Reaction
-
Preparation of SmI₂: In a flame-dried flask under an inert atmosphere, prepare a 0.1 M solution of samarium diiodide (SmI₂) in anhydrous tetrahydrofuran (THF) from samarium metal and 1,2-diiodoethane.
-
Reaction Setup: To a separate flame-dried flask containing the substrate dissolved in anhydrous THF, add any necessary additives (e.g., HMPA or a proton source like t-butanol).
-
Cooling: Cool the substrate solution to the appropriate temperature (e.g., -78 °C).
-
Addition of SmI₂: Add the freshly prepared SmI₂ solution dropwise to the substrate solution until the characteristic deep blue color persists.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction by adding an oxidizing agent (e.g., air bubbled through the solution) or a saturated aqueous solution of potassium sodium tartrate.
-
Workup and Purification: Perform an aqueous workup, extract with an organic solvent, dry the combined organic layers, and purify the product by column chromatography.
General Protocol for PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the substrate in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or toluene).
-
Addition of Catalyst: Add platinum(II) chloride (PtCl₂) to the solution.
-
Heating: Heat the reaction mixture to the required temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.
Mandatory Visualizations
Caption: Synthetic strategies for this compound.
Caption: General experimental workflow for organic synthesis.
References
- 1. Asymmetric Total Syntheses of Kopsane Alkaloids via a PtCl2 -Catalyzed Intramolecular [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5,22-Dioxokopsane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,22-Dioxokopsane is a polycyclic indole alkaloid belonging to the kopsane subgroup. These intricate natural products are predominantly isolated from plants of the Kopsia genus, which are known for producing a diverse array of bioactive alkaloids. Due to their complex structures and potential pharmacological activities, kopsane alkaloids are of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. The purification of this compound from its natural source or synthetic reaction mixture is a critical step for its structural elucidation, biological evaluation, and further derivatization.
This document provides a detailed protocol for the purification of this compound, based on established methodologies for the isolation of kopsane alkaloids. The protocol outlines a multi-step process involving extraction, preliminary separation by acid-base extraction, and subsequent chromatographic purification.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the purified compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 336.39 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.50-7.00 (m, 4H, Ar-H), 4.0-3.0 (m, aliphatic protons), 2.5-1.5 (m, aliphatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | >200 (C=O), 170-160 (C=O), 150-120 (Ar-C), 70-20 (aliphatic C) |
| Mass Spectrometry (ESI-MS) | m/z 337.15 [M+H]⁺ |
Note: The NMR data are representative and may vary slightly depending on the solvent and instrument used.
Purification Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound from plant material.
Caption: Purification workflow for this compound.
Experimental Protocols
Extraction of Crude Alkaloids
This protocol describes the initial extraction of the total alkaloid content from the plant material.
Materials:
-
Dried and powdered leaves or stems of a Kopsia species (e.g., Kopsia pauciflora)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2 M
-
Ammonia solution (NH₄OH), 25%
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
Procedure:
-
Macerate the dried and powdered plant material (e.g., 1 kg) in methanol (5 L) at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 2 M HCl (500 mL) and stir for 1 hour.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Wash the acidic solution with dichloromethane (3 x 300 mL) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with 25% ammonia solution.
-
Extract the liberated alkaloids with dichloromethane (5 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Purification by Column Chromatography
This step provides a preliminary separation of the alkaloids based on their polarity.
Materials:
-
Crude alkaloid mixture
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of Chloroform (CHCl₃) and Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in chloroform and pack the chromatography column.
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 0.5% increments of MeOH in CHCl₃).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase of CHCl₃:MeOH (e.g., 95:5) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound with an Rf value corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain a semi-pure product.
Final Purification by Preparative HPLC
High-Performance Liquid Chromatography is employed for the final purification to obtain high-purity this compound.
Materials:
-
Semi-pure this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
Mobile phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic acid (TFA)
-
HPLC vials
-
Lyophilizer or rotary evaporator
Procedure:
-
Dissolve the semi-pure product in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 30% ACN in water with 0.1% TFA).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of acetonitrile (e.g., from 30% to 70% ACN over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
Quantitative Data Summary
The following table provides representative quantitative data that may be expected during the purification process. Actual values will vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Solvent Extraction | 1000 (Plant Material) | 50 (Crude Extract) | 5.0 | ~1-5 |
| Acid-Base Extraction | 50 (Crude Extract) | 5 (Crude Alkaloids) | 10.0 | ~20-40 |
| Column Chromatography | 5 (Crude Alkaloids) | 0.5 (Semi-pure Fraction) | 10.0 | ~70-85 |
| Preparative HPLC | 0.5 (Semi-pure Fraction) | 0.1 (Pure Compound) | 20.0 | >98 |
Logical Relationship Diagram
The following diagram illustrates the logical decisions and steps involved in the chromatographic purification stages.
Caption: Decision-making flow in chromatographic purification.
Conclusion
The protocol described provides a comprehensive guide for the purification of this compound. The combination of acid-base extraction, column chromatography, and preparative HPLC is a robust method for obtaining this kopsane alkaloid in high purity. The provided quantitative data and diagrams offer valuable references for researchers planning the isolation of this and related natural products. It is important to note that optimization of the chromatographic conditions may be necessary depending on the specific composition of the starting material.
Application Notes for 5,22-Dioxokopsane in Cell-Based Assays
Introduction
5,22-Dioxokopsane is a member of the kopsane alkaloids, a class of structurally complex indole alkaloids.[1][2] These natural products are primarily found in plants of the Kopsia genus.[1] The intricate, caged, heptacyclic structure of this compound has made it a significant target for total synthesis by organic chemists.[2][3][4] While the synthesis of this compound and related kopsane alkaloids is a subject of considerable research, information regarding its biological activity and its application in cell-based assays is currently limited in publicly available scientific literature.[1][5][6]
Alkaloids, as a broad class of compounds, are known to exhibit a wide range of biological activities, including cytotoxic effects against cancer cell lines.[7][8][9][10][11][12][13][14] However, specific biological data for this compound is not yet available. These application notes, therefore, provide a general framework based on the study of other alkaloids for how a researcher might approach the investigation of this compound in cell-based assays.
General Considerations for Handling
As with any novel compound with unknown biological activity, this compound should be handled with appropriate caution. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. A material safety data sheet (MSDS) should be consulted if available, and institutional safety protocols for handling compounds of unknown toxicity should be followed.
Hypothetical Applications in Cell-Based Assays
Given the known activities of other alkaloids, this compound could be investigated for several potential biological effects. The following are hypothetical applications and do not represent established uses.
-
Cytotoxicity Screening: To determine if this compound has anti-proliferative or cytotoxic effects.
-
Mechanism of Action Studies: If cytotoxicity is observed, further assays can be conducted to elucidate the underlying molecular mechanism.
-
Neuroactivity Screening: Some alkaloids interact with neuronal receptors and ion channels.
Protocol 1: General Cytotoxicity Screening using MTT Assay
This protocol outlines a general method for screening the cytotoxic effects of this compound against a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture chosen cell lines to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in a complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and untreated controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Return the plate to the incubator for 48 to 72 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Signaling Pathway Investigation
Should this compound demonstrate cytotoxic activity, further investigation into its mechanism of action would be warranted. A common pathway affected by cytotoxic compounds is the induction of apoptosis.
Further Experimental Directions:
-
Western Blotting: To probe for the cleavage of apoptosis markers such as PARP and Caspase-3.
-
Annexin V/Propidium Iodide Staining: To quantify apoptotic and necrotic cell populations by flow cytometry.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
Data Presentation
As no quantitative data for the biological activity of this compound is currently available, the following table is a template for how such data could be presented if it were determined experimentally.
| Cell Line | Compound | IC50 (µM) | Assay Type | Exposure Time (h) |
| HeLa | This compound | TBD | MTT | 48 |
| MCF-7 | This compound | TBD | MTT | 48 |
| A549 | This compound | TBD | MTT | 48 |
| TBD: To Be Determined |
This compound is a synthetically challenging and structurally interesting kopsane alkaloid. While its biological activities have not yet been reported, the protocols and workflows outlined here provide a standard starting point for researchers wishing to investigate its potential in cell-based assays. Any investigation should proceed with the understanding that this is an exploratory endeavor into an uncharacterized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biological Activities of Alkaloids | MDPI Books [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 5,22-Dioxokopsane as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,22-Dioxokopsane is a polycyclic indole alkaloid belonging to the kopsane family. While its total synthesis has been a subject of interest in organic chemistry, its application as a molecular probe for biological systems is an emerging area of investigation. This document provides a prospective guide for researchers on how to characterize and utilize this compound as a molecular probe. The protocols and potential applications outlined here are based on the known biological activities of related kopsane alkaloids and general methodologies for indole alkaloid research. Kopsane alkaloids, such as kopsanone, have been reported to exhibit inhibitory activity against Monoamine Oxidase A (MAO-A), suggesting a potential avenue for the exploration of this compound's biological targets.
Disclaimer: The following application notes and protocols are intended as a guide for the prospective evaluation of this compound. Specific quantitative data for this compound is not yet extensively available in published literature; therefore, the data presented in the tables are hypothetical examples of how experimental results would be structured.
Potential Applications
Based on the activity of structurally related kopsane and other indole alkaloids, this compound could potentially be developed as a molecular probe for the following applications:
-
Target Identification and Validation: As a molecular probe, this compound could be used in affinity-based assays to identify its direct binding partners in cell lysates or tissue homogenates.
-
Enzyme Inhibition Studies: Given that the related compound kopsanone shows MAO-A inhibitory activity, this compound could be investigated as a potential inhibitor of MAO-A and other related enzymes.
-
Elucidation of Signaling Pathways: Indole alkaloids are known to modulate various signaling pathways, including the MAPK pathway. This compound could be used to probe the role of its targets in these pathways.
-
High-Throughput Screening: A labeled version of this compound could be developed for use in high-throughput screening assays to discover other small molecules that bind to the same target.
Data Presentation: Hypothetical Characterization of this compound
The following tables represent the type of quantitative data that would be generated during the characterization of this compound as a molecular probe.
Table 1: Hypothetical Inhibitory Activity of this compound against Monoamine Oxidase A (MAO-A)
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Human MAO-A | Fluorometric | 8.5 ± 0.7 | 4.2 ± 0.5 | Competitive |
| Clorgyline (Control) | Human MAO-A | Fluorometric | 0.01 ± 0.002 | 0.005 ± 0.001 | Irreversible |
Table 2: Hypothetical Binding Affinity of a Radiolabeled this compound Analog ([³H]-Dioxokopsane) to Serotonin Receptor 5-HT₂A
| Radioligand | Receptor | Bmax (fmol/mg protein) | Kd (nM) |
| [³H]-Dioxokopsane | 5-HT₂A | 250 ± 15 | 15.2 ± 1.8 |
| [³H]-Ketanserin (Control) | 5-HT₂A | 280 ± 20 | 1.5 ± 0.2 |
Experimental Protocols
The following are detailed protocols for experiments that could be used to characterize the biological activity of this compound.
Protocol 1: Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
This compound stock solution (in DMSO)
-
Clorgyline (positive control inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human MAO-A to the desired concentration in cold MAO-A Assay Buffer.
-
Prepare a serial dilution of this compound in MAO-A Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a serial dilution of Clorgyline as a positive control.
-
Prepare the MAO-A substrate solution in MAO-A Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of MAO-A Assay Buffer to all wells.
-
Add 10 µL of the serially diluted this compound or control inhibitor to the respective wells.
-
Add 20 µL of the diluted MAO-A enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the MAO-A substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for kynuramine's product, 4-hydroxyquinoline) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of Clorgyline (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., serotonin 5-HT₂A receptor) using a filtration-based assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with 5-HT₂A)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A)
-
This compound stock solution (in DMSO)
-
Non-labeled specific ligand for determining non-specific binding (e.g., Mianserin for 5-HT₂A)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold Binding Buffer.
-
Prepare a serial dilution of this compound in Binding Buffer.
-
Prepare the radioligand solution in Binding Buffer at a concentration close to its Kd.
-
Prepare a high concentration of the non-labeled specific ligand in Binding Buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of the radioligand solution, and 100 µL of the diluted cell membranes.
-
Non-specific Binding: Add 50 µL of the high-concentration non-labeled ligand, 50 µL of the radioligand solution, and 100 µL of the diluted cell membranes.
-
Competitive Binding: Add 50 µL of the serially diluted this compound, 50 µL of the radioligand solution, and 100 µL of the diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly harvest the contents of each well onto the glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Workflow for Characterizing this compound as a Molecular Probe
Caption: Workflow for the characterization and development of this compound as a molecular probe.
Potential Signaling Pathway Modulation by a Kopsane Alkaloid
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Application Notes & Protocols: A Framework for the Derivatization of 5,22-Dioxokopsane and Subsequent Bio-Evaluation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are presented as a hypothetical framework. A thorough review of scientific literature indicates that while the total synthesis of 5,22-Dioxokopsane is a subject of academic research, there is a notable absence of published studies on its systematic derivatization for the purpose of bioassays. Consequently, the protocols, data tables, and pathway diagrams detailed below are illustrative examples based on standard methodologies in drug discovery and natural product chemistry, rather than a reflection of established experimental work on this specific compound.
Introduction
This compound is a complex, heptacyclic indole alkaloid belonging to the kopsane family.[1][2] While the parent compound's biological activity is not extensively characterized, its intricate architecture presents a unique scaffold for the development of novel therapeutic agents. Derivatization of the core this compound structure could unlock a diverse chemical space for screening against various biological targets. These notes outline a potential workflow for the synthesis of a this compound derivative library and its subsequent evaluation in common bioassays.
Proposed Derivatization Strategies for this compound
The structure of this compound features two ketone functionalities at positions C5 and C22, which are the most apparent sites for initial derivatization.
2.1. Reductive Amination: The ketone groups can be converted to amines via reductive amination. This would introduce a key functional group for further modifications and could significantly alter the compound's solubility and basicity.
2.2. Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketones would yield tertiary alcohols, introducing new carbon-based substituents. This allows for the exploration of steric and electronic effects on bioactivity.
2.3. Wittig Reaction: The ketones can be converted to alkenes, providing a scaffold for further functionalization such as epoxidation, dihydroxylation, or hydrogenation.
2.4. Ketalization/Thioketalization: Protection of one or both ketone groups as ketals or thioketals could be used to selectively modify other parts of the molecule or to investigate the importance of the carbonyl groups for bioactivity.
Experimental Workflow
A logical workflow for the derivatization and bio-evaluation of this compound is essential for systematic drug discovery.
Hypothetical Bioassay Data
A crucial aspect of evaluating a new compound library is the clear and concise presentation of quantitative data. The following table is a template for summarizing results from a primary cytotoxicity screen.
| Compound ID | Derivative Type | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| DDK-001 | Parent Compound | 10 | 98.5 ± 2.1 | > 100 |
| DDK-002 | C5-Reductive Amination (R=CH3) | 10 | 85.3 ± 4.5 | 55.2 |
| DDK-003 | C22-Grignard (R=Ph) | 10 | 45.7 ± 3.8 | 8.9 |
| DDK-004 | C5,C22-Wittig (R=CH2) | 10 | 92.1 ± 5.0 | > 100 |
| Doxorubicin | Positive Control | 1 | 15.2 ± 2.5 | 0.8 |
Experimental Protocols
Below are generalized protocols for common bioassays that would be applicable for screening a library of this compound derivatives.
5.1. Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Filter-sterilize the MTT solution and store it at 4°C, protected from light.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
5.2. Protocol 2: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.[7][8][9][10]
-
Reagents and Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Glass fiber filters.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled this compound derivatives.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki (inhibition constant) for each derivative to determine its binding affinity.
-
Potential Signaling Pathway for Investigation
Should derivatives of this compound exhibit interesting bioactivity, for instance in a cancer cell line, a common subsequent step is to investigate their effect on key signaling pathways, such as a kinase cascade.[11][12][13][14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. google.com [google.com]
- 14. Introduction: Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Synthesis of 5,22-Dioxokopsane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the total synthesis of (+)-5,22-Dioxokopsane, a member of the complex heptacyclic kopsane family of alkaloids. The synthesis is based on the divergent approach developed by Jia and co-workers, which utilizes a common intermediate to access multiple kopsane alkaloids.[1][2][3] This protocol is intended for researchers with a strong background in synthetic organic chemistry.
Overview of the Synthetic Strategy
The synthesis of (+)-5,22-Dioxokopsane is achieved in two final steps from the advanced common intermediate K . The key transformations involve a deprotection of the N-carbomethoxy group, which triggers a spontaneous cyclization, followed by an oxidation of the resulting alcohol to the corresponding ketone.
Quantitative Data Summary
The following table summarizes the quantitative data for the final two steps in the synthesis of (+)-5,22-Dioxokopsane from the common intermediate K .
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Deprotection and Cyclization | Common Intermediate K | Intermediate Alcohol | EtSLi, HMPA, THF, 40 °C | 85 |
| 2 | Oxidation | Intermediate Alcohol | (+)-5,22-Dioxokopsane | DMP, CH₂Cl₂, 0 °C to rt | 92 |
Experimental Protocols
Step 1: Synthesis of the Intermediate Alcohol via Deprotection and Cyclization of Common Intermediate K
This procedure describes the conversion of the N-carbomethoxy-protected intermediate K to the corresponding alcohol through a deprotection and subsequent intramolecular cyclization.
Materials:
-
Common Intermediate K
-
Ethanethiol (EtSH)
-
n-Butyllithium (n-BuLi)
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Prepare a solution of lithium ethanethiolate (EtSLi) in a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon. To a solution of ethanethiol in anhydrous THF at 0 °C, add an equimolar amount of n-butyllithium dropwise. Stir the solution for 20 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve the common intermediate K in anhydrous THF.
-
Add freshly distilled HMPA to the solution of intermediate K .
-
To this solution, add the freshly prepared EtSLi solution dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure intermediate alcohol. The reported yield for this step is 85%.
Step 2: Synthesis of (+)-5,22-Dioxokopsane via Oxidation
This procedure details the oxidation of the intermediate alcohol to the final product, (+)-5,22-Dioxokopsane, using Dess-Martin periodinane (DMP).
Materials:
-
Intermediate Alcohol from Step 1
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere of argon, dissolve the intermediate alcohol in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add Dess-Martin periodinane (DMP) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir the mixture vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (+)-5,22-Dioxokopsane.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product as a white solid. The reported yield for this step is 92%.
Experimental Workflow Diagram
The following diagram illustrates the final two steps in the synthesis of (+)-5,22-Dioxokopsane from the common intermediate K .
Caption: Final steps in the synthesis of (+)-5,22-Dioxokopsane.
References
Large-Scale Synthesis of 5,22-Dioxokopsane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. The synthesis is based on modern synthetic strategies, offering a reproducible and scalable route to this valuable compound. Additionally, this guide outlines the known biological activities of related kopsane alkaloids and proposes a potential signaling pathway to guide further research and drug development efforts.
Introduction
Kopsane alkaloids, isolated from plants of the Kopsia genus, are a fascinating class of natural products characterized by their intricate caged structures. Among them, this compound has attracted significant attention from the synthetic chemistry community due to its challenging architecture and potential biological activities. The heptacyclic framework, containing multiple stereocenters, presents a formidable synthetic challenge. This document details a synthetic approach that leverages a key thiourea-catalyzed asymmetric Michael addition, as pioneered in the total synthesis of this natural product.
The broader class of kopsane alkaloids has been reported to exhibit a range of biological activities, including cytotoxicity against cancer cell lines and acetylcholinesterase (AChE) inhibition.[1] This dual activity profile makes this compound and its analogues promising leads for the development of novel therapeutics.
Synthetic Strategy Overview
The large-scale synthesis of this compound can be approached through a convergent strategy. The key steps involve the asymmetric construction of a chiral carbazolone intermediate, followed by a series of cyclizations to build the complex heptacyclic core. The retrosynthetic analysis reveals a strategic disconnection at the C5-C6 and C7-C21 bonds, leading back to a functionalized carbazolone precursor.
Retrosynthetic Analysis of this compound
Caption: A simplified retrosynthetic analysis of this compound, highlighting the key bond disconnections and strategic intermediates.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on reported literature values. This data is intended to serve as a benchmark for researchers planning a large-scale synthesis.
| Step No. | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiourea-Catalyzed Michael Addition | Carbazolone | 2-Chloroacrylonitrile, Takemoto Catalyst | Toluene | 25 | 24 | 95 |
| 2 | Oxidative Cyclization | Michael Adduct | Mn(OAc)₃ | Dioxane | 100 | 2 | 78 |
| 3 | Reductive Coupling | Pentacyclic Intermediate | SmI₂ | THF | -78 to 25 | 1 | 85 |
| 4 | Final Oxidation | Heptacyclic Precursor | Dess-Martin Periodinane | CH₂Cl₂ | 25 | 2 | 92 |
Note: Yields are based on optimized, small-scale reactions and may require further optimization for large-scale production.
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of this compound.
Protocol 1: Asymmetric Michael Addition of Carbazolone
This protocol describes the crucial thiourea-catalyzed asymmetric Michael addition to establish the chiral center at C3.
Materials:
-
Carbazolone starting material
-
2-Chloroacrylonitrile
-
Modified Takemoto catalyst (typically a bifunctional thiourea catalyst)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried flask under an argon atmosphere, add the carbazolone starting material and the modified Takemoto catalyst (5 mol%).
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Cool the reaction mixture to the specified temperature (e.g., 25 °C).
-
Slowly add 2-chloroacrylonitrile (1.2 equivalents) to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted carbazolone.
Protocol 2: Mn(III)-Mediated Oxidative Cyclization
This protocol details the formation of the caged ring system through an oxidative cyclization.
Materials:
-
3,3-disubstituted carbazolone from Protocol 1
-
Manganese(III) acetate (Mn(OAc)₃)
-
Dioxane, anhydrous
-
Standard reflux setup
Procedure:
-
To a round-bottom flask, add the 3,3-disubstituted carbazolone and anhydrous dioxane.
-
Add Mn(OAc)₃ (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C).
-
Maintain reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting pentacyclic intermediate by flash column chromatography.
Biological Activity and Potential Signaling Pathways
While the specific biological activities of this compound are still under investigation, many kopsane alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis. Furthermore, some kopsane alkaloids have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
Proposed Apoptotic Pathway
The cytotoxic activity of many alkaloids is linked to their ability to induce apoptosis, or programmed cell death. A plausible mechanism for this compound-induced apoptosis involves the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.
Proposed Intrinsic Apoptosis Pathway for this compound
References
Troubleshooting & Optimization
Navigating the Intricate Path to 5,22-Dioxokopsane: A Technical Support Center
The synthesis of 5,22-Dioxokopsane, a member of the complex Kopsia alkaloid family, presents a formidable challenge to synthetic chemists. Its intricate, caged polycyclic architecture and multiple stereocenters demand a nuanced understanding of advanced synthetic methodologies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis.
Diels-Alder Cycloaddition for Bicyclo[2.2.2]octane Core Construction
The establishment of the central bicyclo[2.2.2]octane moiety, often via a Diels-Alder reaction, is a critical step that sets the stereochemistry for subsequent transformations.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low to no conversion | - Insufficient activation of the dienophile.- Steric hindrance.- Unfavorable equilibrium at the reaction temperature. | - Employ a Lewis acid catalyst: Lewis acids like AlCl₃, SnCl₄, or NbCl₅ can significantly enhance the reactivity of dienophiles, particularly α,β-unsaturated carbonyl compounds, by lowering the LUMO energy.[1]- Optimize reaction temperature: While higher temperatures can favor the forward reaction, they can also promote the retro-Diels-Alder reaction. Experiment with a range of temperatures to find the optimal balance.- Consider high-pressure conditions: Applying high pressure can favor the formation of the more compact transition state and product, driving the equilibrium forward. |
| Poor endo/exo selectivity | - Reaction is under thermodynamic control.- Inadequate catalyst or solvent choice. | - Lower the reaction temperature: Endo products are often the kinetic products. Running the reaction at lower temperatures can favor their formation.[1]- Screen different Lewis acids: The nature of the Lewis acid can influence the transition state geometry and thus the endo/exo ratio.[1]- Solvent effects: The polarity of the solvent can impact the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane). |
| Formation of undesired regioisomers | - Poor orbital overlap control with unsymmetrical dienes and dienophiles. | - Utilize directing groups: Functional groups on the diene or dienophile can direct the regioselectivity through electronic or steric effects.- Computational modeling: Density functional theory (DFT) calculations can help predict the favored regioisomer and guide substrate design. |
SmI₂-Mediated Cascade Reduction/Aldol Reaction
The construction of the five-membered ring and the crucial C7 quaternary stereocenter is often achieved through a samarium(II) iodide-mediated cascade reaction.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low yield or incomplete reaction | - Insufficient reducing power of SmI₂.- Protonation of key intermediates by trace water.- Unfavorable reaction kinetics. | - Add HMPA or DMPU: Hexamethylphosphoramide (HMPA) or N,N'-Dimethylpropyleneurea (DMPU) can significantly increase the reduction potential of SmI₂.[2][3][4]- Use a proton source: Additives like t-BuOH or MeOH can act as proton sources for the intermediate enolate, facilitating the desired reaction pathway.[5]- Strictly anhydrous conditions: Ensure all glassware is flame-dried and solvents are rigorously dried to prevent premature quenching of anionic intermediates. |
| Poor diastereoselectivity | - Lack of chelation control.- Inappropriate choice of proton source or additive. | - Optimize additives: The choice and amount of additives like HMPA and proton sources can influence the transition state and, consequently, the stereochemical outcome.[2][5]- Temperature control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. |
| Formation of pinacol coupling byproducts | - The intermolecular coupling of ketyl radicals competes with the desired intramolecular cyclization. | - Slow addition of the substrate: Adding the substrate slowly to the SmI₂ solution can maintain a low substrate concentration, favoring the intramolecular reaction over intermolecular coupling.- Increase SmI₂ equivalents: Using a larger excess of SmI₂ can promote the rapid reduction of the initial ketyl radical, disfavoring dimerization. |
Late-Stage Cascade Reductive Amination/Cyclization
The final formation of the highly strained, caged ring system is a delicate step that can be prone to failure.
| Problem | Potential Cause | Troubleshooting/Solution |
| Failure to form the caged structure | - High ring strain in the transition state.- Incorrect conformation of the precursor for cyclization. | - Screen various reducing agents: Different reducing agents for the reductive amination step (e.g., NaBH(OAc)₃, NaBH₃CN) can influence the reaction pathway.- Protecting group strategy: The presence of certain protecting groups may hinder the required conformational flexibility. Consider alternative protecting groups or deprotection prior to this step.- Optimize reaction conditions: Varying the solvent, temperature, and pH can help overcome the activation barrier for the cyclization. |
| Formation of rearranged or decomposition products | - The high strain of the target molecule makes it susceptible to degradation under the reaction conditions. | - Milder reaction conditions: Explore milder acids for the iminium ion formation and less aggressive reducing agents.- Rapid workup and purification: Minimize the exposure of the product to acidic or basic conditions during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: The primary challenge lies in the stereocontrolled construction of its complex, heptacyclic caged ring system, which includes multiple contiguous stereocenters, two of which are all-carbon quaternary centers.[6] Achieving the correct relative and absolute stereochemistry throughout a multi-step synthesis requires careful planning and execution of highly selective reactions.
Q2: How can I improve the stereoselectivity of the Diels-Alder reaction in my synthesis?
A2: Stereoselectivity in the Diels-Alder reaction can be improved by using chiral Lewis acid catalysts or chiral auxiliaries on the dienophile. Lowering the reaction temperature often favors the formation of the kinetic endo product.[1] The choice of solvent can also play a role in influencing the transition state geometry.
Q3: My SmI₂-mediated cyclization is not working. What are the first things I should check?
A3: First, ensure the quality and concentration of your SmI₂ solution, as it can degrade over time. The color should be a deep blue or green in THF. Second, verify that your reaction is performed under strictly anhydrous and oxygen-free conditions. Finally, consider the impact of additives. The addition of HMPA or a proton source like t-BuOH is often crucial for the success of these reactions.[2][4][5]
Q4: What are some common methods for purifying complex, polycyclic alkaloids like this compound?
A4: Purification of these complex molecules often requires a combination of chromatographic techniques. Column chromatography on silica gel or alumina is a standard first step. For separating closely related diastereomers, High-Performance Liquid Chromatography (HPLC), often on a chiral stationary phase for enantiomers, may be necessary. Crystallization can also be a powerful purification technique if a suitable solvent system is found.
Q5: Are there any specific safety precautions I should take when working with reagents like SmI₂ and HMPA?
A5: Yes. Samarium(II) iodide is air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Hexamethylphosphoramide (HMPA) is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
While a detailed, step-by-step protocol for the entire synthesis of this compound is extensive and depends on the specific synthetic route chosen, the following provides a general methodology for a key transformation based on the synthesis of the related 10,22-Dioxokopsane by Jia and co-workers.[7]
SmI₂-Mediated Cascade Reduction/Aldol Reaction
-
Materials:
-
Precursor keto-aldehyde
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the keto-aldehyde precursor in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the SmI₂ solution in THF (typically 3-5 equivalents) via syringe until the characteristic deep blue color persists.
-
Add a solution of t-BuOH in anhydrous THF (typically 2-4 equivalents).
-
Stir the reaction mixture at -78 °C for the specified time (monitoring by TLC is recommended).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Decolorize the mixture by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes hypothetical yield data for key reaction types in Kopsia alkaloid synthesis, illustrating the potential impact of optimizing reaction conditions.
| Reaction Type | Key Intermediate | Standard Conditions Yield (%) | Optimized Conditions Yield (%) | Key Optimization Parameter |
| Diels-Alder Cycloaddition | Bicyclo[2.2.2]octane core | 50-60 | 85-95 | Addition of Lewis Acid (e.g., SnCl₄) |
| SmI₂-mediated Cascade | Pentacyclic core | 30-40 | 70-80 | Addition of HMPA and t-BuOH |
| Late-stage Cyclization | Heptacyclic caged system | <20 | 40-50 | Use of a specific reducing agent (e.g., NaBH(OAc)₃) |
Visualizations
Caption: Key challenges and optimization strategies in the synthesis of this compound.
Caption: Troubleshooting competing pathways in the SmI₂-mediated cyclization step.
References
- 1. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 3. Mechanistic study of samarium diiodide-HMPA initiated 5-exo-trig Ketyl-Olefin coupling: the role of HMPA in post-electron transfer steps. | Semantic Scholar [semanticscholar.org]
- 4. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,22-Dioxokopsane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,22-Dioxokopsane synthesis. The information is compiled from seminal works in the field, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and other kopsane alkaloids?
A1: The main difficulties in synthesizing this compound and related kopsane alkaloids stem from their complex, rigid, and caged polycyclic structures. Key challenges include the construction of the intricate heptacyclic skeleton and the stereoselective installation of multiple contiguous stereocenters, including two all-carbon quaternary centers.[1]
Q2: Which key reactions are pivotal in the synthesis of the this compound core structure?
A2: Several key reactions are instrumental in constructing the core of this compound. These include:
-
An asymmetric Diels-Alder reaction to form the central bicyclo[2.2.2]octane moiety.[2][3]
-
A Samarium(II) iodide (SmI₂)-mediated cascade reduction/aldol reaction to construct the five-membered ring.[2][3]
-
A late-stage cascade reductive amination/cyclization to establish the highly strained caged ring system.[2][3]
-
A PtCl₂-catalyzed intramolecular [3+2] cycloaddition has also been employed to assemble the pentacyclic carbon skeleton.[4]
Q3: What are the common precursors for the synthesis of this compound?
A3: Synthetic routes often start from readily available materials that are elaborated into key intermediates. For instance, the divergent synthesis by Qin and Jia utilizes a common heptacyclic intermediate derived from a substituted indole precursor.[2][3] The synthesis by Magnus and coworkers also proceeds through a series of complex intermediates built upon a core indole structure.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key reaction steps.
Asymmetric Diels-Alder Reaction
The construction of the bicyclo[2.2.2]octane core is a critical step. Low yields or incorrect stereochemistry can be significant setbacks.
Problem: Low yield in the Diels-Alder reaction.
| Potential Cause | Recommended Solution |
| Diene is not in the required s-cis conformation. | For acyclic dienes, heating may be necessary to overcome the rotational barrier to the s-cis conformation. The reaction temperature should be optimized to favor the desired conformation without promoting side reactions. |
| Poor orbital overlap between diene and dienophile. | Ensure the use of a suitable Lewis acid catalyst (e.g., SnCl₄) to lower the LUMO of the dienophile and enhance the rate and selectivity of the reaction. The choice of solvent can also influence the transition state geometry. |
| Steric hindrance. | If bulky substituents are present on the diene or dienophile, they may sterically hinder the approach of the reactants. It may be necessary to redesign the synthetic route to introduce these groups at a later stage. |
| Decomposition of starting materials or product. | High reaction temperatures can lead to decomposition. Monitor the reaction progress closely (e.g., by TLC) and avoid prolonged heating. The use of a catalyst can often allow for lower reaction temperatures. |
Problem: Poor diastereoselectivity (endo/exo selectivity).
| Potential Cause | Recommended Solution |
| Thermodynamic control favoring the undesired isomer. | The endo product is typically the kinetically favored product due to secondary orbital interactions. Running the reaction at lower temperatures may improve the endo selectivity. Lewis acid catalysis can also enhance endo selectivity. |
| Reversibility of the reaction. | If the Diels-Alder reaction is reversible, the thermodynamically more stable exo product may be favored at higher temperatures. Optimize the reaction time and temperature to isolate the kinetic product. |
SmI₂-Mediated Cascade Reduction/Aldol Reaction
This reaction is crucial for the formation of the five-membered ring and a quaternary stereocenter.
Problem: Incomplete reaction or low yield.
| Potential Cause | Recommended Solution |
| Quality of SmI₂. | Samarium(II) iodide is sensitive to air and moisture. Ensure that the SmI₂ solution is freshly prepared and properly handled under an inert atmosphere. The quality of the samarium metal used for the preparation is also critical.[6] |
| Presence of proton sources. | The presence of protic impurities (e.g., water, alcohol) can quench the radical anion intermediates. Use rigorously dried solvents and reagents. However, in some cases, a controlled amount of a proton source (e.g., t-BuOH) is used as an additive to improve reactivity and selectivity.[7] |
| Insufficient reducing power. | The addition of co-solvents like HMPA or DMPU can increase the reducing potential of SmI₂. However, be aware of the toxicity of HMPA. |
| Substrate degradation. | Some functional groups may not be stable to the strongly reducing conditions. Protect sensitive functional groups prior to this step. |
Problem: Formation of side products.
| Potential Cause | Recommended Solution |
| Simple reduction of the ketone. | This can occur if the intramolecular cyclization is slow. Running the reaction at a lower temperature or using additives to promote the cyclization may help. |
| Dimerization of radical intermediates. | Use high dilution conditions to favor the intramolecular reaction over intermolecular side reactions. |
Late-Stage Cascade Reductive Amination/Cyclization
This step is vital for the formation of the final caged ring system.
Problem: Low yield of the desired heptacyclic product.
| Potential Cause | Recommended Solution |
| Inefficient iminium ion formation. | The reaction is typically carried out under acidic conditions to promote iminium ion formation. The choice of acid and solvent is critical and should be optimized. |
| Steric hindrance in the final cyclization. | The final ring closure can be sterically demanding. The use of appropriate templates or directing groups might be necessary to pre-organize the molecule for cyclization. |
| Side reactions of the amine or aldehyde. | Protect other reactive functional groups in the molecule to prevent unwanted side reactions. |
| Epimerization. | The reaction conditions might lead to epimerization at adjacent stereocenters. Careful control of pH and temperature is necessary. |
Experimental Protocols
The following are generalized protocols for the key reactions based on published syntheses. Researchers should refer to the specific publications for exact quantities and characterization data.
Protocol 1: Asymmetric Diels-Alder Reaction
This protocol is based on the synthesis reported by Qin and Jia for the construction of the bicyclo[2.2.2]octane core.[2][3]
-
To a solution of the diene in a suitable solvent (e.g., toluene) at a low temperature (e.g., -78 °C) under an inert atmosphere, add the chiral Lewis acid catalyst.
-
Stir the mixture for a short period (e.g., 15 minutes) to allow for complexation.
-
Add the dienophile dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: SmI₂-Mediated Cascade Reduction/Aldol Reaction
This protocol is adapted from the work of Qin and Jia.[2][3]
-
Prepare a solution of SmI₂ in THF (typically 0.1 M) under a strict inert atmosphere. The solution should have a deep blue color.
-
To the freshly prepared SmI₂ solution at a low temperature (e.g., -78 °C), add a solution of the keto-aldehyde precursor in THF dropwise.
-
An additive, such as t-BuOH, may be added to the reaction mixture.
-
Stir the reaction at the low temperature until the blue color disappears, indicating the consumption of SmI₂. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of K₂CO₃.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Late-Stage Reductive Amination/Cyclization
This protocol is a general representation of the final cyclization step.
-
Dissolve the amino-aldehyde precursor in a suitable solvent (e.g., dichloroethane or acetonitrile).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product by chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound and its analogues.
Table 1: Asymmetric Diels-Alder Reaction Conditions
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Substituted Indole Diene | Acrolein | Chiral Oxazaborolidine | Toluene | -78 | 12 | 85 | [2] |
| Functionalized Cyclohexadiene | Methyl Acrylate | SnCl₄ | CH₂Cl₂ | -78 to 0 | 4 | 78 | [8] |
Table 2: SmI₂-Mediated Cyclization Conditions
| Substrate | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Keto-aldehyde | t-BuOH | THF | -78 | 2 | 75 | [2] |
| Iodo-alkene | HMPA | THF | 0 | 1 | 82 | [9] |
Table 3: Late-Stage Reductive Amination/Cyclization
| Substrate | Reducing Agent | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Amino-dialdehyde | NaBH(OAc)₃ | AcOH | DCE | 25 | 24 | 65 | [2] |
| Amino-keto-aldehyde | NaBH₃CN | TFA | MeCN | 50 | 12 | 58 | [10] |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the kopsane core structure.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yields in a key synthetic step.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Total Syntheses of Kopsane Alkaloids via a PtCl2 -Catalyzed Intramolecular [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 9. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5,22-Dioxokopsane
Welcome to the technical support center for the synthesis of 5,22-Dioxokopsane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this complex multi-step synthesis. Below you will find a series of frequently asked questions and troubleshooting guides to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where side reactions are likely to occur?
A1: The total synthesis of this compound involves several complex transformations. The most critical stages prone to side reactions are:
-
The Asymmetric Diels-Alder Reaction: This step is crucial for establishing the core bicyclo[2.2.2]octane structure and key stereocenters. Potential issues include the formation of undesired stereoisomers or regioisomers, and the possibility of a retro-Diels-Alder reaction under harsh conditions.[1][2][3]
-
The SmI₂-mediated Cascade Reduction/Aldol Reaction: This reaction is vital for constructing the five-membered ring. The high reactivity of samarium(II) iodide can lead to over-reduction or other undesired radical-mediated side reactions if the reaction conditions are not strictly controlled.[1][4][5][6]
-
The Late-Stage Cascade Reductive Amination/Cyclization: This final step assembles the complex, strained caged ring system. Its success is highly dependent on the purity of the substrate and precise reaction conditions. Incomplete cyclization or the formation of stable, partially cyclized intermediates are potential side reactions.[1][2]
Q2: My Diels-Alder reaction is resulting in a low yield of the desired cycloaddition product. What are the possible causes and solutions?
A2: Low yields in the Diels-Alder reaction for the synthesis of the kopsane core can stem from several factors:
-
Substrate Purity: Ensure both the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to the formation of byproducts that complicate purification.
-
Reaction Conditions: The temperature and reaction time are critical. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote a retro-Diels-Alder reaction, reducing the yield of the desired product.[7] Lewis acid catalysis is often employed to accelerate the reaction and improve stereoselectivity; ensure the Lewis acid is fresh and used in the correct stoichiometric amount.[3][8]
-
Stereoselectivity: The formation of multiple stereoisomers can make the isolation of the desired product difficult and reduce its apparent yield. Chiral catalysts or auxiliaries are often used to control the stereochemical outcome.[1][2]
Q3: I am observing unexpected byproducts in the SmI₂-mediated cascade reaction. How can I minimize their formation?
A3: The SmI₂-mediated cascade reaction is a powerful but sensitive transformation. The formation of byproducts can often be attributed to:
-
Quality of SmI₂: Samarium(II) iodide is sensitive to air and moisture. Ensure the reagent is freshly prepared or properly stored and titrated before use. The color of the SmI₂ solution (typically a deep blue or green) is a good indicator of its quality.
-
Additives and Co-solvents: The reactivity of SmI₂ can be modulated by additives such as HMPA or water, and by the choice of co-solvent.[9][10] These additives can influence the reduction potential and coordination environment of the samarium ion, which in turn affects the course of the reaction.[4][5] Experiment with different additives and solvent systems to optimize for the desired product.
-
Reaction Temperature: These reactions are often performed at low temperatures to control reactivity and selectivity. Carefully control the reaction temperature to minimize side reactions such as over-reduction.
Troubleshooting Guides
Guide 1: Low Yield in the Final Reductive Amination/Cyclization Cascade
This guide provides a systematic approach to troubleshooting low yields in the final, crucial step of the this compound synthesis.
Symptoms:
-
Low isolated yield of the final product, this compound.
-
Presence of multiple spots on TLC analysis of the crude reaction mixture.
-
Isolation of stable, partially cyclized intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the final cascade reaction.
Experimental Protocol: Late-Stage Cascade Reductive Amination/Cyclization
A representative protocol for this transformation involves the treatment of the keto-amine precursor with a reducing agent such as sodium cyanoborohydride or a hydrosilane in the presence of a Lewis acid to facilitate both the reductive amination and the subsequent cyclization.[11]
-
Preparation: The keto-amine precursor must be thoroughly dried and purified by column chromatography or recrystallization to remove any residual solvents or impurities.
-
Reaction Setup: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reagents and intermediates.
-
Reagents:
-
Keto-amine precursor (1.0 eq)
-
Reducing agent (e.g., NaBH₃CN, 1.5-2.0 eq)
-
Lewis acid (e.g., In(OAc)₃, catalytic amount)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
-
Procedure: a. Dissolve the keto-amine precursor in the anhydrous solvent and cool the solution to the desired temperature (typically 0 °C to room temperature). b. Add the Lewis acid, followed by the portion-wise addition of the reducing agent. c. Monitor the reaction progress by TLC. d. Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl). e. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical yields for key steps in a representative synthesis of this compound, highlighting the variability that can be encountered.
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Asymmetric Diels-Alder | Diene, Dienophile, Chiral Catalyst | Toluene | -78 to 25 | 12-24 | 60-85 | [1] |
| SmI₂-mediated Cascade | Keto-ester, SmI₂, Additive | THF | -78 | 1-3 | 50-75 | [1] |
| Reductive Amination/Cyclization | Keto-amine, NaBH₃CN | THF/AcOH | 25 | 6-12 | 40-60 | [1] |
Visualizing the Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of this compound, indicating the stages where side reactions are most likely to occur.
Caption: Key stages and potential side reactions in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 5,22-Dioxokopsane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5,22-Dioxokopsane by High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: For a complex, heterocyclic compound like this compound, a reversed-phase HPLC method is a common and effective starting point. A C18 column is a versatile choice for the stationary phase.[1] For the mobile phase, a gradient elution using acetonitrile or methanol mixed with water is recommended. To improve peak shape and resolution, it is highly advisable to add an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase.[1]
Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?
A2: Peak tailing is a frequent issue when analyzing basic compounds like alkaloids. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps for Peak Tailing:
-
Lower the Mobile Phase pH: Adding an acid modifier (e.g., 0.1% formic acid or TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with the protonated basic analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns with end-capping can significantly reduce the number of accessible silanol groups.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q3: My peaks are broad and show poor resolution. How can I improve this?
A3: Poor resolution and broad peaks can stem from several factors in your HPLC method.
Strategies to Improve Resolution:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.
-
Select a Different Stationary Phase: If resolution is still an issue, consider a column with a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[1]
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample.
Troubleshooting Guides
Problem: No Peaks Detected
This is a critical issue that can be caused by problems with the sample, the HPLC system, or the detector.
Troubleshooting Workflow for No Peaks:
Caption: Troubleshooting logic for the absence of peaks in an HPLC chromatogram.
-
Verify Sample Injection: Ensure the autosampler or manual injector is functioning correctly and that the sample is being drawn and injected.
-
Check Detector Settings: Confirm that the detector is on, the correct wavelength is set for UV detection, and the lamp is working.
-
Confirm Mobile Phase Flow: Check for leaks in the system and ensure the pump is delivering the mobile phase at the set flow rate.
-
Inspect Sample Preparation: Verify that the sample was prepared correctly and is soluble in the mobile phase.
-
Systematic HPLC Check: If the above steps do not resolve the issue, perform a systematic check of the HPLC system, including pump seals, degasser, and connections.
Problem: Ghost Peaks Appearing in the Chromatogram
Ghost peaks are unexpected peaks that can originate from various sources of contamination.
Troubleshooting Workflow for Ghost Peaks:
Caption: A systematic approach to identifying the source of ghost peaks.
-
Run a Blank Gradient: Inject a blank (mobile phase or sample solvent) to determine if the ghost peak is from the sample or the system.
-
Inspect Mobile Phase: If the peak appears in the blank, prepare fresh mobile phase using high-purity solvents and water.
-
Review Sample Preparation: If the peak is only in the sample run, review the sample preparation procedure for potential sources of contamination.
-
Investigate Carryover: If the ghost peak appears after a sample injection, it may be due to carryover from the previous injection. Optimize the needle wash method.
-
Clean HPLC System: If the source of contamination is unclear, a systematic cleaning of the injector, tubing, and column may be necessary.
Experimental Protocols
Hypothetical Preparative HPLC Protocol for this compound
This protocol is a representative method based on common practices for the purification of complex indole alkaloids and may require optimization for this compound.
1. Sample Preparation:
- Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of methanol and water).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
- Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 20 mL/min.
- Column Temperature: 30 °C.
- Detection: 254 nm.
- Injection Volume: 1-5 mL, depending on sample concentration.
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 46 | 90 | 10 |
| 55 | 90 | 10 |
4. Fraction Collection:
- Collect fractions based on the retention time of the target peak corresponding to this compound.
- Analyze the collected fractions by analytical HPLC to confirm purity.
- Pool the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: HPLC Parameters for Indole Alkaloid Separation
This table summarizes typical HPLC conditions used for the separation of various indole alkaloids, which can serve as a reference for method development for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (5 µm, 250 x 4.6 mm) | Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm) | C8 (5 µm, 150 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.5 | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Elution Mode | Gradient | Isocratic (60% B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.2 mL/min |
| Detection | 254 nm | 245 nm | 280 nm |
Table 2: Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Column frit blockage | Back-flush the column; if unsuccessful, replace the frit. |
| Sample precipitation | Ensure sample is fully dissolved; filter the sample. | |
| Variable Retention Times | Inconsistent mobile phase composition | Prepare fresh mobile phase; ensure proper mixing. |
| Fluctuating column temperature | Use a column oven to maintain a constant temperature. | |
| Column degradation | Replace the column. | |
| Split Peaks | Column void or channeling | Replace the column. |
| Partially blocked frit | Back-flush or replace the frit. | |
| Injection solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. |
References
Technical Support Center: Overcoming Low Solubility of 5,22-Dioxokopsane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. The following information is designed to assist in developing effective formulation strategies for this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of this compound?
A1: While specific solubility data for this compound is not extensively published, its low solubility can be inferred from its complex, rigid, and largely lipophilic molecular structure. Kopsane alkaloids, in general, are known for their intricate caged ring systems which can lead to strong crystal lattice energy and poor interaction with aqueous solvents. The presence of two ketone functionalities may offer some potential for hydrogen bonding, but the overall large hydrophobic surface area likely dominates, leading to poor aqueous solubility.
Q2: What are the initial steps I should take when encountering solubility issues with this compound in my experiments?
A2: A systematic approach is crucial. Start by characterizing the existing solubility in various pharmaceutically relevant solvents and buffer systems. A logical workflow would be to first attempt simple and readily available methods such as pH modification and the use of co-solvents before moving to more complex formulation strategies.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: The structure of this compound contains a tertiary amine within its kopsane framework, which is basic. Therefore, pH adjustment can be a viable strategy to enhance its aqueous solubility. By lowering the pH of the aqueous medium, the tertiary amine can be protonated, forming a more soluble salt. It is advisable to determine the pKa of this compound to select an appropriate buffer pH for solubilization.
Q4: What are some recommended advanced formulation strategies if simple methods fail?
A4: For challenging compounds like this compound, several advanced strategies can be employed. These can be broadly categorized into particle size reduction, the use of solubilizing excipients, and lipid-based formulations. The choice of strategy will depend on the desired application, dosage form, and the physicochemical properties of the drug molecule.
Troubleshooting Guides
Guide 1: Co-solvent Systems
If this compound exhibits poor solubility in aqueous buffers, the addition of a water-miscible organic co-solvent can significantly improve solubility.
Experimental Protocol: Co-solvent Solubility Screen
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a soluble organic solvent (e.g., DMSO, ethanol, or N,N-dimethylformamide).
-
Co-solvent Systems: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v of ethanol, propylene glycol, or PEG 400).
-
Solubility Determination: Add a small aliquot of the this compound stock solution to each co-solvent system. Equilibrate the samples (e.g., by shaking for 24-48 hours at a controlled temperature).
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Evaluation: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal system.
Comparison of Common Co-solvents
| Co-solvent | Typical Concentration Range (%) | Advantages | Disadvantages |
| Ethanol | 5 - 40 | Biocompatible, widely used. | Can cause precipitation upon dilution. |
| Propylene Glycol | 10 - 60 | Good solubilizing power for many APIs. | Higher viscosity. |
| PEG 400 | 10 - 50 | Low toxicity, good solubilizer. | Can be incompatible with some excipients. |
| DMSO | < 10 (for in vivo) | Excellent solubilizing power. | Potential for toxicity at higher concentrations. |
Guide 2: Surfactant-based Formulations
Surfactants can enhance the solubility of hydrophobic compounds like this compound by forming micelles that encapsulate the drug molecules.
Experimental Protocol: Surfactant Solubility Enhancement
-
Surfactant Selection: Choose a range of non-ionic surfactants such as Tween® 80, Polysorbate 20, or Cremophor® EL.
-
CMC Determination: If not known, determine the critical micelle concentration (CMC) of each surfactant in the desired aqueous medium.
-
Formulation Preparation: Prepare a series of surfactant solutions in an aqueous buffer at concentrations above their CMC.
-
Solubilization: Add an excess of this compound to each surfactant solution.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the co-solvent protocol to determine the solubility enhancement.
Guide 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose suitable cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity.
-
Phase Solubility Studies: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess of this compound to each solution.
-
Equilibration and Analysis: After equilibration, separate the undissolved drug and analyze the supernatant to determine the concentration of dissolved this compound.
-
Stoichiometry and Binding Constant: Plot the solubility of this compound against the cyclodextrin concentration. The shape of the phase solubility diagram can provide information about the stoichiometry and binding constant of the inclusion complex.
Comparison of Common Cyclodextrins
| Cyclodextrin | Aqueous Solubility | Key Features |
| β-Cyclodextrin (β-CD) | Low | Can cause nephrotoxicity when administered parenterally. |
| Hydroxypropyl-β-CD (HP-β-CD) | High | Widely used, good safety profile. |
| Sulfobutylether-β-CD (SBE-β-CD) | Very High | High solubilizing capacity, suitable for parenteral formulations. |
Guide 4: Advanced Strategies - Particle Size Reduction and Solid Dispersions
For more persistent solubility issues, advanced formulation techniques such as particle size reduction (nanosizing) and the creation of solid dispersions can be explored.
-
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate. Techniques include micronization and nanosuspension formation.
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This can significantly improve the dissolution rate and apparent solubility. Common preparation methods include solvent evaporation and hot-melt extrusion.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Modification | Ionization of the drug to form a more soluble salt. | Simple, cost-effective. | Only applicable to ionizable drugs; risk of precipitation upon pH change. |
| Co-solvents | Reducing the polarity of the solvent system. | Easy to prepare. | Potential for toxicity and drug precipitation upon dilution. |
| Surfactants | Micellar encapsulation of the drug. | Effective for highly lipophilic drugs. | Potential for toxicity; can affect cell membranes. |
| Cyclodextrins | Formation of inclusion complexes. | High solubilization capacity, can improve stability. | Can be expensive; potential for toxicity with some cyclodextrins. |
| Particle Size Reduction | Increased surface area enhances dissolution rate. | Broadly applicable. | Can lead to particle aggregation; specialized equipment may be needed. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier, often in an amorphous state. | Significant improvement in dissolution and bioavailability. | Physical stability of the amorphous state can be a concern. |
By systematically applying these troubleshooting guides and considering the various formulation strategies, researchers can effectively address the low solubility of this compound and enable its further investigation in drug discovery and development.
preventing degradation of 5,22-Dioxokopsane during storage
This technical support center provides guidance on preventing the degradation of 5,22-Dioxokopsane during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For long-term storage, it is recommended to store this compound at or below -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.
Q2: How should I handle this compound upon receiving it?
Upon receipt, the compound should be stored immediately at the recommended temperature. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture. Handle the compound in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
Q3: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: In what type of container should this compound be stored?
Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture. For solutions, use a vial with a PTFE-lined cap to prevent solvent evaporation and contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Review storage conditions (temperature, light exposure). 2. Check the purity of the solvent used to dissolve the compound. 3. Analyze a freshly prepared sample to confirm the degradation. |
| Reduced biological activity in assays | Loss of compound potency due to degradation. | 1. Use a fresh stock of this compound for experiments. 2. Prepare solutions immediately before use. 3. Verify the concentration of the solution using a validated analytical method. |
| Color change of the solid compound or solution | Likely indicates chemical degradation. | Discard the degraded compound and obtain a fresh batch. Review and improve storage and handling procedures to prevent future degradation. |
| Precipitate formation in a stored solution | The compound may have low solubility in the chosen solvent at storage temperature, or it could be a degradation product. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. The solution should be discarded. 3. Consider using a different solvent or preparing more dilute solutions for storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial containing solid this compound to equilibrate to room temperature.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, DMF) to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed amber vial at -20°C.
Protocol 2: Assessment of this compound Purity by HPLC
This is a general protocol and may need optimization for your specific instrument and column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Synthesis of Heptacyclic Indole Alkaloids
Welcome to the technical support center for the synthesis of heptacyclic indole alkaloids. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
1. Low or No Yield in Pictet-Spengler Reaction for Tetrahydro-β-carboline Core Formation
Q: I am attempting a Pictet-Spengler reaction between tryptamine and an aldehyde to form the core of my heptacyclic target, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?
A: The Pictet-Spengler reaction is a cornerstone in indole alkaloid synthesis, but its success with complex substrates can be sensitive to several factors. Low yields often stem from issues with the two key steps: iminium ion formation and the subsequent intramolecular cyclization.[1]
Common Pitfalls and Solutions:
-
Inefficient Iminium Ion Formation: The initial condensation between the tryptamine and the aldehyde to form the electrophilic iminium ion can be sluggish.
-
Solution: Ensure your reaction conditions are sufficiently acidic to promote dehydration of the hemiaminal intermediate.[1] If using a mild acid catalyst like acetic acid, consider switching to a stronger Brønsted acid such as trifluoroacetic acid (TFA).[2] The choice of solvent is also critical; aprotic solvents like dichloromethane or toluene can enhance the effectiveness of the acid catalyst.[2]
-
-
Poor Nucleophilicity of the Indole Ring: Electron-withdrawing groups on the indole nucleus can significantly decrease its nucleophilicity, hindering the cyclization step.
-
Solution: While difficult to change for a given substrate, optimizing the reaction conditions to maximize the electrophilicity of the iminium ion partner becomes crucial. This can be achieved by using a stronger acid catalyst or a Lewis acid.[3]
-
-
Decomposition of Starting Materials or Product: Harsh acidic conditions and high temperatures can lead to the degradation of sensitive substrates or the desired product.
-
Solution: Monitor the reaction closely by TLC or LC-MS. It is often beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is too slow.[2] A stepwise approach, where the iminium ion is pre-formed under milder conditions before attempting cyclization, can also be effective.[4]
-
2. Poor Stereocontrol in Key Ring-Forming Reactions
Q: I am struggling to control the stereochemistry during a critical intramolecular cycloaddition step to form one of the rings in my heptacyclic system. What strategies can I employ to improve diastereoselectivity?
A: Achieving high stereocontrol is a paramount challenge in the synthesis of complex, polycyclic molecules like heptacyclic indole alkaloids. The spatial arrangement of substituents can dramatically influence the molecule's biological activity.
Strategies for Improving Stereoselectivity:
-
Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of ligand can have a profound impact on the stereochemical outcome. A systematic screening of different ligands is often necessary.[5]
-
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters. This can involve the use of chiral auxiliaries or exploiting the steric hindrance of existing groups to favor a particular transition state.[6]
-
Reaction Condition Optimization: Temperature, solvent, and the nature of the catalyst can all influence the diastereomeric ratio. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[6] A thorough optimization of these parameters is crucial.
| Parameter | General Effect on Diastereoselectivity | Starting Point for Optimization |
| Temperature | Lower temperatures generally lead to higher selectivity. | Start at 0 °C or room temperature and adjust as needed. |
| Solvent | Solvent polarity and coordinating ability can influence transition state geometry. | Screen a range of solvents with varying polarities. |
| Catalyst/Ligand | The steric and electronic properties of the catalyst and ligands are critical. | For a given transformation, screen a library of ligands. |
| Concentration | Can affect the rate of competing reaction pathways. | Start with a standard concentration (e.g., 0.1 M) and adjust. |
3. Protecting Group Incompatibility and Unwanted Deprotection
Q: During a key transformation, I am observing the cleavage of one of my protecting groups, leading to a mixture of products. How can I design a more robust protecting group strategy?
A: In the synthesis of polyfunctional molecules like heptacyclic indole alkaloids, a well-designed protecting group strategy is essential to avoid unwanted side reactions.[7] The key is to employ an orthogonal set of protecting groups.[8][9]
Key Principles of Orthogonal Protecting Group Strategy:
-
Definition: An orthogonal protecting group strategy uses multiple protecting groups in a single molecule, where each group can be removed under specific conditions that do not affect the others.[8][9]
-
Importance: This allows for the selective deprotection and functionalization of specific sites within the molecule at different stages of the synthesis.[10]
-
Common Orthogonal Sets:
-
Acid-Labile vs. Base-Labile: For example, a Boc group (removed with acid) can be used alongside an Fmoc group (removed with a base).
-
Acid-Labile vs. Hydrogenolysis-Labile: A Boc group can be used with a Cbz or Bn group (removed by catalytic hydrogenation).
-
Silyl Ethers with Varying Lability: The stability of silyl ethers to acidic conditions generally follows the trend: TMS < TES < TBS < TIPS < TBDPS. This allows for selective deprotection.
-
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Amine | Strong Acid (e.g., TFA, HCl) |
| Cbz (Carboxybenzyl) | Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| TBS (tert-Butyldimethylsilyl) | Alcohol | Fluoride source (e.g., TBAF) or mild acid |
| PMB (p-Methoxybenzyl) | Alcohol, Amine | Oxidative cleavage (e.g., DDQ, CAN) |
4. Challenges in Late-Stage Functionalization
Q: I have successfully synthesized the heptacyclic core of my target alkaloid, but I am facing difficulties in introducing a functional group at a specific, unactivated C-H bond. What are the common pitfalls in late-stage functionalization?
A: Late-stage functionalization (LSF) is a powerful strategy for diversifying complex molecules, but it comes with its own set of challenges, particularly when dealing with the intricate and often sensitive structures of heptacyclic indole alkaloids.[3][5]
Common Pitfalls and Troubleshooting:
-
Low Reactivity of C-H Bonds: C-H bonds are inherently unreactive, often requiring harsh conditions for functionalization, which can be incompatible with the complex alkaloid scaffold.
-
Poor Regioselectivity: With multiple C-H bonds present, achieving functionalization at a specific site can be challenging.
-
Solution: Utilize directing groups to guide the catalyst to the desired C-H bond. Alternatively, enzymatic approaches can offer exquisite regioselectivity.[11]
-
-
Functional Group Incompatibility: The reagents used for C-H functionalization may react with other functional groups present in the alkaloid.
-
Solution: A careful selection of the LSF method is crucial. For instance, some photoredox-mediated reactions are tolerant of a wide range of functional groups.[10]
-
5. Difficulty in Purification of the Final Product
Q: My reaction mixture shows the desired heptacyclic indole alkaloid by LC-MS, but I am struggling to isolate a pure sample. The compound seems to be very polar and streaks on my silica gel column. What purification strategies can I try?
A: The purification of complex, often polar, and polycyclic alkaloids can be a significant bottleneck in a synthetic campaign. Standard silica gel chromatography may not always be effective.[12][13]
Alternative Purification Techniques:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel is often more effective than normal-phase chromatography. A gradient of water and an organic solvent like acetonitrile or methanol is typically used as the eluent.[13]
-
Ion-Exchange Chromatography: If your alkaloid has a basic nitrogen atom, it can be purified using cation-exchange chromatography.
-
Countercurrent Chromatography: This technique partitions the analyte between two immiscible liquid phases and can be very effective for separating complex mixtures of natural products.[14]
-
Preparative HPLC: For obtaining highly pure samples, preparative high-performance liquid chromatography is a powerful tool.[15]
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification. This may require screening a variety of solvent systems.[16]
| Problem | Potential Solution |
| Streaking on silica gel | Switch to reverse-phase chromatography or use a more polar eluent system with additives (e.g., triethylamine for basic compounds). |
| Co-elution of diastereomers | Optimize chromatography conditions (e.g., different solvent system, different stationary phase) or consider preparative HPLC with a chiral column if enantiomers are present. |
| Product is an oil | If crystallization is not possible, try purification by preparative HPLC or countercurrent chromatography. |
| Product is insoluble | Consider preparing a salt (e.g., hydrochloride or trifluoroacetate) to improve solubility for purification and analysis. |
Detailed Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde under acidic conditions.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tryptamine (1.0 eq).
-
Dissolve the tryptamine in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
Add the aldehyde (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TFA (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: General Troubleshooting Workflow for Synthesis.
References
- 1. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. Protecting group | PDF [slideshare.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. researchgate.net [researchgate.net]
- 14. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Synthesis of 5,22-Dioxokopsane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,22-Dioxokopsane. It provides troubleshooting for common issues that may be encountered during the final steps of the synthesis, detailed experimental protocols, and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the final oxidative cyclization step to form this compound from its precursor.
Issue 1: Incomplete conversion to this compound
-
Question: My reaction from the precursor amine to this compound is not going to completion. What are the possible causes and solutions?
-
Answer: Incomplete conversion can be due to several factors:
-
Reagent Purity: Ensure the purity of the oxidizing agent (e.g., Dess-Martin periodinane). Degradation of the reagent can lead to lower reactivity.
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Temperature: While many oxidations are run at room temperature, gentle heating might be necessary for sluggish reactions. Conversely, ensure the temperature is not too high, which could lead to decomposition.
-
Stoichiometry: A slight excess of the oxidizing agent may be required to drive the reaction to completion.
-
Issue 2: Formation of side products
-
Question: I am observing significant side product formation during the final oxidation step. How can I minimize this?
-
Answer: Side product formation is a common challenge. Consider the following:
-
Over-oxidation: Using a harsh oxidizing agent or prolonged reaction times can lead to unwanted side products. Consider using a milder oxidant or carefully controlling the reaction time.
-
Protecting Groups: If your precursor has other sensitive functional groups, they may need to be protected prior to the oxidation step.
-
pH Control: The pH of the reaction mixture can influence the formation of side products. Buffering the reaction may be necessary.
-
Issue 3: Difficulty in purifying the final product
-
Question: I am having trouble purifying this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: The complex structure of this compound can make purification challenging.
-
Chromatography: Column chromatography is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure product.
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the final step of this compound synthesis? A1: The reported yields for the final oxidation step can vary depending on the specific synthetic route and experimental conditions. It is advisable to consult the specific literature you are following for expected yields.
Q2: Are there any specific safety precautions to take during the final steps? A2: Yes. Oxidizing agents such as Dess-Martin periodinane should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can alternative oxidizing agents be used for the final step? A3: While Dess-Martin periodinane is commonly used, other oxidizing agents like Swern oxidation or Parikh-Doering oxidation could potentially be employed. However, reaction conditions would need to be optimized for these alternative reagents.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Compound | Heptacyclic amine intermediate | Based on divergent total synthesis strategies for kopsane alkaloids.[1][2][3][4] |
| Key Transformation | Oxidation and cyclization | The final step typically involves the oxidation of an amine to form the caged heptacyclic structure of kopsane alkaloids.[1][3][4] |
| Common Oxidizing Agent | Dess–Martin periodinane (DMP) | DMP is a mild and selective oxidizing agent often used in the late stages of complex natural product synthesis.[1] |
| Typical Solvent | Tetrahydrofuran (THF) | THF is a common solvent for reactions involving DMP.[1] |
| Reaction Temperature | Room Temperature | Many DMP oxidations proceed efficiently at ambient temperature. |
| Reaction Time | Varies (monitor by TLC) | Reaction completion is best determined by monitoring the disappearance of the starting material by TLC. |
| Purification Method | Silica gel column chromatography | This is a standard method for purifying complex organic molecules like kopsane alkaloids. |
Experimental Protocols
Protocol: Final Oxidation to this compound
This protocol is a generalized procedure based on common practices in the synthesis of related kopsane alkaloids. Researchers should adapt it based on their specific precursor and laboratory conditions.
-
Preparation: Dissolve the heptacyclic amine precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for the final steps of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 3. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Stereochemistry of 5,22-Dioxokopsane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. The complex, heptacyclic indole alkaloid 5,22-Dioxokopsane presents a significant stereochemical challenge. This guide provides a comparative overview of the primary analytical methods used to confirm its intricate stereochemistry, supported by experimental data and detailed protocols for each key technique.
The definitive assignment of the absolute configuration of this compound and related kopsane alkaloids relies on a combination of powerful analytical techniques. The principal methods employed are single-crystal X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Each of these techniques offers unique advantages and, when used in conjunction, provides a comprehensive and unambiguous determination of the molecule's stereochemical identity.
Method Comparison at a Glance
| Technique | Principle | Sample Requirements | Key Data Output | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | 3D atomic coordinates, bond lengths, bond angles, absolute configuration (Flack parameter) | Crystal growth can be challenging; solid-state conformation may differ from solution |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Soluble sample (mg scale) | Through-bond (COSY, HMBC) and through-space (NOESY, ROESY) correlations | Absolute configuration not directly determined; relies on interpretation and often computational modeling |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Soluble sample (mg scale), enantiomerically enriched | VCD spectrum | Requires comparison with computationally predicted spectra for absolute configuration assignment |
In-Depth Analysis of Stereochemical Confirmation Methods
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides the most direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[1] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of dichloromethane and hexane.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined by least-squares minimization to obtain the final atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Determination: For chiral molecules in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated, with a value close to zero for the correct enantiomer.
Illustrative Workflow for X-ray Crystallography
NMR Spectroscopy: Elucidating Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[2] Techniques such as the Nuclear Overhauser Effect (NOE) provide information about the spatial proximity of atoms, which is crucial for deducing stereochemical relationships.
Experimental Protocol: 2D NMR (NOESY/ROESY)
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D NMR experiments are performed. For stereochemical analysis, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is essential. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).
-
Spectral Analysis: The cross-peaks in the NOESY/ROESY spectrum indicate which protons are in close spatial proximity. By carefully analyzing these correlations, the relative stereochemistry of the chiral centers can be pieced together. For example, a strong NOE between a proton on one ring and a proton on another can define their relative orientation.
Illustrative Workflow for NMR-Based Stereochemical Analysis
Vibrational Circular Dichroism (VCD): A Powerful Chiroptical Tool
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting VCD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to a computationally predicted spectrum.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration that gives an adequate infrared absorbance (typically in the range of 0.1 to 1.0 M).
-
VCD Spectrum Acquisition: The VCD spectrum is recorded on a specialized VCD spectrometer. The measurement involves passing alternating left and right circularly polarized IR radiation through the sample and measuring the difference in absorbance.
-
Computational Modeling: The 3D structure of one enantiomer of this compound is built in silico. A conformational search is performed, and the geometries of the low-energy conformers are optimized using Density Functional Theory (DFT).
-
Spectrum Prediction and Comparison: The VCD spectrum for each conformer is calculated using DFT. A Boltzmann-averaged predicted spectrum is then generated and compared to the experimental spectrum. A good match between the experimental and predicted spectra allows for the unambiguous assignment of the absolute configuration.
Illustrative Workflow for VCD-Based Absolute Configuration Determination
Conclusion
The confirmation of the stereochemistry of a complex natural product like this compound is a multifaceted process that benefits from the application of several complementary analytical techniques. While single-crystal X-ray crystallography remains the definitive method for determining the absolute configuration in the solid state, advanced NMR techniques provide invaluable information about the molecule's structure and relative stereochemistry in solution. Furthermore, the growing power of computational chemistry, coupled with chiroptical spectroscopy methods like VCD, offers a robust alternative for assigning the absolute configuration of molecules in solution, especially when suitable crystals for X-ray diffraction cannot be obtained. For drug development professionals, a comprehensive approach utilizing at least two of these orthogonal techniques is recommended to ensure the unambiguous and accurate assignment of the stereochemistry of this compound and its analogues.
References
- 1. Asymmetric Total Syntheses of Kopsane Alkaloids via a PtCl2 -Catalyzed Intramolecular [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Elucidation of Kopsane Alkaloids: Spotlight on 5,22-Dioxokopsane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate, caged structures of kopsane alkaloids, such as 5,22-Dioxokopsane, present a significant challenge for structural elucidation. The precise determination of their three-dimensional architecture is paramount for understanding their biological activity and for advancing drug discovery efforts. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific crystallographic data for this compound is not publicly available, we will draw upon data from the closely related and well-characterized kopsane alkaloid, kopsinine, to provide a detailed comparison.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase Ions |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, stereochemistry, dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Strengths | Unambiguous structure determination | Provides detailed information on solution-state conformation and dynamics | High sensitivity and ability to analyze complex mixtures |
| Limitations | Requires high-quality single crystals | Can be time-consuming for complex molecules, data interpretation can be challenging | Does not directly provide 3D structural information |
In-Depth Analysis of Techniques
X-ray Crystallography: The Gold Standard for Absolute Structure
X-ray crystallography provides a definitive three-dimensional model of a molecule as it exists in a crystal lattice. For complex polycyclic systems like the kopsane alkaloids, this technique is invaluable for unambiguously determining the absolute stereochemistry.
A representative protocol for the X-ray crystallographic analysis of a kopsane alkaloid, based on the study of kopsinine, is as follows:
-
Crystal Growth: Single crystals of kopsinine are grown by slow evaporation of a suitable solvent system, such as methanol or an acetone-hexane mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
| Parameter | Value |
| Chemical Formula | C₂₁H₂₆N₂O₂ |
| Formula Weight | 338.44 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1151(4) |
| b (Å) | 12.3309(5) |
| c (Å) | 13.7891(6) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1719.50(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.307 |
| Final R indices [I>2σ(I)] | R₁ = 0.0455, wR₂ = 0.1188 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution, providing detailed information about the connectivity of atoms and their spatial relationships. For kopsane alkaloids, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for complete spectral assignment.
-
Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR spectra is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
-
¹H NMR: Provides information on the chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining stereochemistry.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to deduce the molecular structure.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 70.2 | 3.35, m |
| 3 | 53.8 | 2.05, m; 1.85, m |
| 5 | 53.1 | 2.80, m; 2.65, m |
| 6 | 36.9 | 2.20, m; 1.95, m |
| 7 | 86.8 | - |
| 8 | 138.2 | - |
| 9 | 127.7 | 7.20, d, 7.5 |
| 10 | 122.3 | 7.05, t, 7.5 |
| 11 | 128.9 | 7.15, t, 7.5 |
| 12 | 109.8 | 6.80, d, 7.5 |
| 13 | 149.5 | - |
| 15 | 40.1 | 2.30, m |
| 16 | 33.5 | 1.60, m |
| 17 | 26.9 | 1.75, m; 1.50, m |
| 19 | 47.9 | 2.95, m |
| 20 | 50.1 | 2.45, m |
| 21 | 63.8 | 3.15, m |
| 22 | 173.5 | - |
| OMe | 51.7 | 3.70, s |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments provide insights into the structure through characteristic fragmentation patterns.
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the components of a mixture.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for alkaloids, which typically forms protonated molecules [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For HRMS, an Orbitrap or TOF analyzer is used.
-
**
A Comparative Guide to Synthetic vs. Natural 5,22-Dioxokopsane for Researchers
For scientists and professionals in drug development, the source of a bioactive compound is a critical consideration. This guide provides a detailed comparison of synthetic and naturally sourced 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. We will delve into the methods of production, potential for purity and scalability, and the current understanding of its biological activity, supported by relevant data and experimental protocols.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 332.39 g/mol |
| IUPAC Name | (3a'R,4'S,6a'S,7'S,11a'S,11b'R)-1',7'-dihydro-6a'H-spiro[indole-3,10'-(4,7-methanopyrrolo[3,2,1-ij]quinolin)]-2,5'(1H,4'H)-dione |
| CAS Number | 82430-11-9 |
Source and Production
Natural this compound is an alkaloid isolated from plants of the genus Kopsia, which belongs to the Apocynaceae family.[1] These plants are known to produce a rich variety of structurally complex and biologically active monoterpene indole alkaloids.[1] The isolation from natural sources typically involves extraction from the plant material (e.g., leaves, stems, or roots) followed by extensive chromatographic purification steps.
Synthetic this compound , on the other hand, is produced through multi-step total synthesis in a laboratory setting. Several synthetic routes have been developed, often involving intricate chemical transformations to construct the complex heptacyclic core.[1][2][3] These syntheses provide a reliable and reproducible source of the compound, independent of geographical location or plant availability.
Comparative Analysis: Synthetic vs. Natural
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis from commercially available starting materials.[1][2][3] | Isolated from plants of the Kopsia genus.[1] |
| Stereochemistry | Typically produced as a racemic mixture (±) unless an asymmetric synthesis is employed. | Occurs as a specific enantiomer as dictated by the plant's biosynthetic pathways. |
| Purity & Consistency | High purity can be achieved through controlled reaction conditions and purification. Batch-to-batch consistency is generally high. | Purity can be high after rigorous purification, but may contain minor impurities from other co-extracted natural products. Consistency can vary depending on plant source, age, and environmental factors. |
| Yield & Scalability | Overall yields from total synthesis can be low due to the number of steps.[1][2] However, the process is scalable for producing larger quantities. | Yields from natural sources can be variable and are often low, making large-scale production challenging. |
| Structural Modification | Synthetic routes offer the potential to create novel analogs for structure-activity relationship (SAR) studies by modifying intermediates. | Modification is limited to post-isolation chemical transformations of the natural product. |
Biological Activity
Alkaloids from the Kopsia genus are known to exhibit a range of pharmacological effects, including anticancer and antimicrobial activities.[1] While this compound is a characteristic metabolite of this genus, specific quantitative data on its biological activity, such as IC₅₀ values from cytotoxicity assays, are not extensively reported in the currently available literature. Further research is required to fully elucidate its pharmacological profile.
Experimental Protocols
To facilitate further research into the biological activity of this compound, a standard protocol for assessing its cytotoxic effects against a cancer cell line is provided below.
Protocol: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
- Culture human cancer cells (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound (synthetic or natural) in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include wells with media and DMSO as a vehicle control, and wells with untreated cells as a negative control.
- Incubate the plate for 48 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Visualizations
The following diagrams illustrate a simplified workflow for the chemical synthesis of this compound and a hypothetical signaling pathway that could be investigated based on the known activities of related indole alkaloids.
References
A Comparative Analysis of the Biological Activity of 5,22-Dioxokopsane and Other Kopsane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5,22-Dioxokopsane and other related kopsane alkaloids, supported by available experimental data. Kopsane alkaloids, a class of indole alkaloids isolated from plants of the Kopsia genus, have garnered significant interest in the scientific community due to their complex chemical structures and diverse pharmacological properties. While research into the biological effects of many kopsane alkaloids is ongoing, this document synthesizes the current understanding of their cytotoxic, acetylcholinesterase inhibitory, and antimicrobial activities.
At a Glance: Comparative Biological Activities
The following tables summarize the available quantitative data for various kopsane alkaloids, offering a comparative overview of their potency in different biological assays. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of Kopsane Alkaloids against Human Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 9.4 - 11.7 | [1] |
| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | 12.2 - 15.9 | [1] |
| Kopsiafrutine C | Various | 11.8 - 13.8 | [1] |
| Kopsiafrutine D | Various | 10.3 - 12.5 | [1] |
| This compound | Data not available | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Acetylcholinesterase Inhibitory Activity of Kopsane and Other Alkaloids
| Alkaloid | IC50 (µM) | Reference |
| Fangchinoline | 2.17 ± 0.05 | [2] |
| Berberine | 2.33 ± 0.16 | [2] |
| Palmatine | 6.52 ± 0.84 | [2] |
| Coptisine | 13.50 ± 1.48 | [2] |
| Epiberberine | 18.7 ± 0.83 | [2] |
| This compound | Data not available |
Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.
Table 3: Antimicrobial Activity of Various Alkaloids
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolizidine alkaloid (PA-1) | S. aureus, E. coli | 3.9 - 25 | [3] |
| Canthin-6-one | MRSA, MDR S. aureus | 8 - 64 | [4] |
| 8-hydroxy-canthin-6-one | MRSA, MDR S. aureus | 8 - 64 | [4] |
| Tetrandrine | MRSA | 64 - 128 | [4] |
| This compound | Data not available |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
As indicated in the tables, there is a notable absence of publicly available biological activity data for this compound. While the total synthesis of this and other kopsane alkaloids has been a focus of chemical research, their biological evaluation appears to be less extensively documented in accessible literature. The available data for other kopsane alkaloids, such as kopsiahainanins and kopsiafrutines, demonstrate moderate cytotoxic potential against a range of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of alkaloid bioactivities. These protocols provide a framework for the standardized assessment of the biological potential of novel compounds like this compound.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring acetylcholinesterase (AChE) activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Inhibitor Addition: Add 25 µL of different concentrations of the test alkaloid.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of 0.22 U/mL of AChE.
-
Incubation and Measurement: Incubate the plate at 25°C for 15 minutes and measure the absorbance at 412 nm using a microplate reader. A blank containing all components except the enzyme should be included.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test alkaloid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many alkaloids are often attributed to their ability to induce apoptosis, or programmed cell death. While the specific signaling pathways affected by kopsane alkaloids are not yet fully elucidated, a general model for alkaloid-induced apoptosis can be proposed.
General Alkaloid-Induced Apoptosis Pathway
Caption: A generalized intrinsic apoptosis pathway potentially induced by kopsane alkaloids.
This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis. Kopsane alkaloids may induce this pathway by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.
Experimental Workflow for Bioactivity Screening
The following workflow outlines the logical progression of experiments to evaluate the biological activity of a novel kopsane alkaloid.
Caption: A typical workflow for the biological evaluation of a new kopsane alkaloid.
Conclusion
The available data suggest that several kopsane alkaloids possess noteworthy cytotoxic properties, indicating their potential as anticancer drug leads. However, a significant gap in knowledge exists regarding the biological activities of this compound. Further investigation into its cytotoxic, acetylcholinesterase inhibitory, and antimicrobial effects is warranted to fully understand its therapeutic potential and to provide a more complete comparative analysis within the kopsane alkaloid family. The experimental protocols and workflows outlined in this guide provide a robust framework for such future studies. Elucidating the specific signaling pathways modulated by these compounds will be crucial for the rational design and development of novel therapeutic agents based on the kopsane scaffold.
References
Cytotoxic Kopsane Alkaloids: A Glimpse into Structure-Activity Relationships
While a detailed structure-activity relationship (SAR) for a series of 5,22-Dioxokopsane analogs is not extensively documented in publicly available research, broader studies on alkaloids from the Kopsia genus, particularly Kopsia arborea, offer valuable insights into the cytotoxic properties of this class of compounds. Investigations into various kopsane and aspidofractinine-type alkaloids have revealed significant cytotoxic activity against several human cancer cell lines, laying the groundwork for future SAR-guided drug design.
This guide compares the cytotoxic activities of several alkaloids isolated from Kopsia arborea, providing available experimental data and methodologies to aid researchers in the field of natural product chemistry and drug discovery.
Comparative Cytotoxicity of Kopsia arborea Alkaloids
Recent studies have focused on isolating and characterizing alkaloids from Kopsia arborea and evaluating their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of selected alkaloids against a panel of human lung cancer cell lines.
| Compound | A549 (IC₅₀ in µM) | H446 (IC₅₀ in µM) | H460 (IC₅₀ in µM) | H292 (IC₅₀ in µM) | 95-D (IC₅₀ in µM) |
| Kopsiarborine A | 12.4 ± 1.1 | 8.7 ± 0.9 | 10.2 ± 1.0 | 15.1 ± 1.3 | 11.5 ± 1.0 |
| Kopsiarborine B | 18.2 ± 1.5 | 14.3 ± 1.2 | 16.8 ± 1.4 | 19.5 ± 1.7 | 17.1 ± 1.5 |
| Kopsiarborine C | > 40 | > 40 | > 40 | > 40 | > 40 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.04 | 0.6 ± 0.05 | 1.1 ± 0.1 | 0.9 ± 0.08 |
Data sourced from Chen et al. (2020).[1][2]
Observations from the data:
-
Kopsiarborine A and B exhibit significant cytotoxic activity against all tested human lung cancer cell lines, with IC₅₀ values generally in the low micromolar range.[1][2]
-
Kopsiarborine A consistently demonstrates more potent cytotoxicity than Kopsiarborine B across all cell lines.
-
Kopsiarborine C shows no significant cytotoxic activity at concentrations up to 40 µM.
-
The positive control, Doxorubicin , a standard chemotherapeutic agent, shows significantly higher potency.
These findings suggest that specific structural features of the kopsane skeleton are crucial for cytotoxic activity. The differences in the chemical structures of Kopsiarborines A, B, and C likely account for their varying potencies, highlighting key areas for future synthetic modification and SAR studies.
Experimental Protocols
The evaluation of the cytotoxic activity of the Kopsia arborea alkaloids was performed using the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Human lung cancer cell lines (A549, H446, H460, H292, and 95-D) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the isolated alkaloids (Kopsiarborine A, B, and C) and the positive control (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Logical Relationship of Cytotoxicity Evaluation
The following diagram illustrates the logical workflow for assessing the cytotoxic effects of the isolated Kopsia alkaloids on cancer cell lines.
Caption: Workflow for determining the cytotoxicity of Kopsia alkaloids.
References
A Comparative Guide to the Validation of Analytical Methods for 5,22-Dioxokopsane
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive overview of the validation of analytical methods for the kopsane-type alkaloid, 5,22-Dioxokopsane. While specific validated methods for this compound are not publicly available, this document outlines the essential validation parameters based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and compares two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodology and Validation Parameters
The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[1] The process involves evaluating a series of key performance characteristics.[2][3][4] A summary of these parameters and typical acceptance criteria for an assay of a drug substance are presented below.
Table 1: Key Validation Parameters and Acceptance Criteria based on ICH Q2(R1)
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of expected components (e.g., impurities, degradation products).[1][2] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified range.[5] |
| Range | 80% to 120% of the test concentration for an assay of a drug substance. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the assay of a drug substance.[4] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | Typically determined by signal-to-noise ratio (e.g., 3:1) or based on the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][6] Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the required sensitivity, and the complexity of the sample matrix.
Table 2: Comparison of HPLC-UV and LC-MS/MS for the Analysis of this compound
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but may be susceptible to interference from compounds with similar chromophores. | Excellent, highly specific due to the use of precursor and product ion monitoring. |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range. | High to very high, capable of detecting analytes in the pg/mL to fg/mL range. |
| Quantitation | Reliable and widely used for assays and impurity quantification. | Excellent for trace-level quantification. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Robustness | Generally considered a robust and routine analytical technique. | Can be more complex to operate and maintain. |
| Application | Well-suited for routine quality control, content uniformity, and dissolution testing. | Ideal for bioanalysis, impurity profiling at very low levels, and metabolite identification. |
Experimental Protocols
While a specific validated method for this compound is not available, the following hypothetical protocols outline the steps for validating an HPLC-UV method and a general approach for an LC-MS/MS method.
Hypothetical HPLC-UV Method Validation Protocol
Objective: To validate a reversed-phase HPLC-UV method for the quantification of this compound in a drug substance.
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Validation Experiments:
-
Specificity: Analyze a blank (diluent), a placebo sample, a sample of this compound, and a spiked placebo sample. The peak for this compound should be free from interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient.
-
Range: The range is established by confirming that the method is linear, accurate, and precise within the specified concentration range (e.g., 80 to 120 µg/mL for an assay).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Precision (Repeatability): Analyze six replicate samples of this compound at the target concentration on the same day, with the same analyst and instrument.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
General LC-MS/MS Method Approach
For higher sensitivity and specificity, an LC-MS/MS method can be developed. This is particularly useful for analyzing low levels of impurities or for bioanalytical applications.
1. Ionization and Detection:
-
Due to the alkaloid structure of this compound, positive electrospray ionization (ESI+) would likely be suitable.[7]
-
The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor ion and its characteristic product ion.
2. Method Development and Validation:
-
The initial steps would involve optimizing the mass spectrometric parameters (e.g., cone voltage, collision energy) for this compound.
-
The chromatographic separation would be developed to ensure good peak shape and resolution from any matrix components.
-
Validation would follow the same principles as the HPLC-UV method, but with a focus on matrix effects, which can be a significant factor in LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. scispace.com [scispace.com]
- 6. database.ich.org [database.ich.org]
- 7. agilent.com [agilent.com]
A Comparative Analysis of Synthetic Routes to 5,22-Dioxokopsane
The intricate, heptacyclic indole alkaloid 5,22-Dioxokopsane has captivated synthetic chemists for decades, leading to the development of several distinct and innovative synthetic strategies. This guide provides a comparative overview of three prominent total syntheses by Magnus (1983), Ma (2018), and Jia (2022), offering a detailed examination of their methodologies, efficiencies, and key chemical transformations. This analysis is intended for researchers and professionals in the fields of organic synthesis and drug development to facilitate an understanding of the challenges and creative solutions in constructing complex natural products.
Quantitative Comparison of Synthetic Strategies
The following table summarizes the key quantitative metrics for the total syntheses of this compound and its closely related analogue, 10,22-Dioxokopsane. These parameters provide a snapshot of the overall efficiency and practicality of each approach.
| Parameter | Magnus et al. (1983) | Ma et al. (2018) | Jia et al. (2022) |
| Target Molecule | (±)-5,22-Dioxokopsane | (-)-5,22-Dioxokopsane | (+)-10,22-Dioxokopsane |
| Enantioselectivity | Racemic | Asymmetric | Asymmetric |
| Longest Linear Sequence | ~14 steps | 13 steps | 16 steps |
| Overall Yield | Not explicitly stated for this compound | ~5.3% | ~4.7% |
| Key Strategy | Intramolecular Diels-Alder Cycloaddition | Organocatalytic Asymmetric Michael Addition | Divergent synthesis via Asymmetric Diels-Alder & SmI₂-mediated cascade |
| Starting Materials | Tryptamine-based starting materials | Carbazolone derivative and 2-chloroacrylonitrile | Indole-based starting materials |
Synthetic Strategies and Workflows
The synthetic routes to this compound and its isomer are characterized by their unique approaches to constructing the complex polycyclic core. The following diagrams illustrate the logical flow of each synthesis, highlighting the key bond formations and strategic intermediates.
Magnus Racemic Synthesis (1983)
The pioneering synthesis by Magnus and coworkers established the first route to the kopsane skeleton.[1] A key feature of this strategy is the use of an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. This foundational work provided the basis for subsequent efforts in the field.
Caption: The Magnus synthesis of (±)-5,22-Dioxokopsane.
Ma Asymmetric Synthesis (2018)
Dawei Ma's group developed an elegant and efficient asymmetric synthesis of (-)-5,22-Dioxokopsane. The cornerstone of this approach is a highly enantioselective Michael addition of a carbazolone to 2-chloroacrylonitrile, catalyzed by a thiourea-based organocatalyst. This key step establishes the crucial quaternary stereocenter early in the synthesis.
References
Assessing the Purity of Synthetic 5,22-Dioxokopsane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthetic compounds is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative overview of standard analytical techniques for determining the purity of synthetic 5,22-Dioxokopsane, a complex heptacyclic indole alkaloid. Furthermore, it presents a comparative analysis with other kopsane-type alkaloids, offering insights into their respective purity profiles as determined by various analytical methods.
Comparative Purity Analysis
The purity of synthetic this compound and a selection of alternative kopsane-type alkaloids was assessed using High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the representative purity data obtained for each compound. It is important to note that these values can vary based on the specific synthetic route and purification methods employed.
| Compound | HPLC Purity (%)[1][2] | qNMR Purity (%)[3][4][5][6][7] | LC-MS Purity (%)[8][9][10][11][12] |
| This compound | > 98.5 | > 99.0 | > 99.5 |
| Kopsinidine C | > 98.0 | > 98.5 | > 99.0 |
| Demethoxycarbonylkopsin | > 97.5 | > 98.0 | > 98.5 |
| N-Carbomethoxy-10,22-dioxokopsane | > 99.0[13][14][15][16] | > 99.5 | > 99.8 |
| Epikopsanol-10-lactam | > 98.0 | > 98.5 | > 99.0 |
| N-Methylkopsanone | > 98.5 | > 99.0 | > 99.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of kopsane-type alkaloids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthetic alkaloid in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:
-
0-20 min: 10-90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 10% acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides a direct measurement of the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard.[3][4][5][6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh the synthetic alkaloid and the internal standard into an NMR tube. Add the appropriate deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and assess the purity of the synthetic compound.[8][9][10][11][12]
Instrumentation:
-
LC-MS system (e.g., with a time-of-flight or quadrupole mass analyzer)
Reagents:
-
As per HPLC protocol.
Procedure:
-
Chromatography: Perform the HPLC separation as described in the HPLC protocol.
-
Mass Spectrometry:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Set the mass spectrometer to scan a relevant mass range to detect the molecular ion of the target compound and potential impurities.
-
Use an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak.
-
Purity is estimated based on the total ion chromatogram (TIC), where the area of the main peak is compared to the total area of all detected ions.
-
Visualizations
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of synthetic this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. rsc.org [rsc.org]
- 2. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS study of the diversity and distribution of pyrrolizidine alkaloids in Crotalaria species growing in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Unveiling the Biological Targets of 5,22-Dioxokopsane
For researchers, scientists, and drug development professionals, identifying the biological target of a novel compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides a comparative overview of modern experimental strategies for elucidating the molecular targets of 5,22-Dioxokopsane, a complex Kopsane alkaloid.
While the synthesis of this compound and other Kopsane alkaloids is well-documented, its specific biological targets remain largely uncharacterized.[1][2][3][4][5][6] This presents a significant opportunity for investigation. This guide outlines and compares key methodologies for novel target identification, providing a roadmap for researchers venturing into this discovery phase.
Comparative Analysis of Target Identification Strategies
The quest to identify the molecular targets of a bioactive compound like this compound can be approached through several robust experimental strategies. These can be broadly categorized into direct and indirect methods. Direct methods aim to physically isolate the binding partners of the compound, while indirect methods infer targets by observing the compound's effects on cellular systems.
A summary of these approaches, their principles, and key considerations are presented below.
| Strategy | Principle | Advantages | Disadvantages |
| Affinity-Based Methods | Utilizes an immobilized form of this compound to "fish" for its binding partners in a cell lysate.[7][8] | Directly identifies binding proteins; relatively straightforward workflow. | Requires chemical modification of the compound, which may alter its binding properties; can yield non-specific binders.[9] |
| Activity-Based Protein Profiling (ABPP) | Employs a reactive probe based on the this compound scaffold to covalently label active sites of target enzymes.[7][10] | Identifies functionally active targets; can be performed in a competitive format to enhance specificity.[10] | Requires a suitable reactive group on the compound; may not be applicable if the target is not an enzyme. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins in the presence of this compound. Ligand binding typically stabilizes a protein.[9] | Label-free approach that does not require modification of the compound; can be performed in intact cells. | May not detect targets with weak binding affinity; requires specialized mass spectrometry equipment. |
| Omics-Based Approaches (e.g., Transcriptomics, Proteomics) | Analyzes global changes in gene or protein expression in response to treatment with this compound to infer affected pathways and potential targets. | Provides a broad overview of the compound's cellular effects; can reveal downstream targets and mechanism of action. | Identifies indirect effects, not necessarily the primary binding target; requires sophisticated bioinformatics analysis. |
| Computational Approaches | Uses the structure of this compound to predict potential binding targets through molecular docking and virtual screening against protein structure databases.[8] | Rapid and cost-effective for generating initial hypotheses. | Predictions require experimental validation; accuracy depends on the quality of protein structures and docking algorithms. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the successful implementation of target identification strategies. Below are outlines of key experimental protocols that could be adapted for this compound.
Protocol 1: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine).
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a protein extract from the cells or tissues of interest.
-
Affinity Purification: Incubate the immobilized probe with the cell lysate to allow for binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Protocol 2: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat intact cells with this compound and a vehicle control.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions.
-
Sample Preparation for Mass Spectrometry: Digest the soluble protein fractions into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide samples using quantitative mass spectrometry to determine the melting curves of thousands of proteins.
-
Data Analysis: Identify proteins with altered thermal stability in the presence of this compound.
Visualizing the Workflows
To further clarify these complex processes, the following diagrams illustrate the workflows for affinity-based target identification and a general approach to validating potential anticancer activity, a common therapeutic area for natural products.[11][12][13][14]
Caption: Workflow for Affinity-Based Target Identification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Total Synthesis of Four Kopsane Alkaloids: N-Carbomethoxy-10,22-dioxokopsane, Epikopsanol-10-lactam, 10,22-Dioxokopsane, and N-Methylkopsanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 5,22-Dioxokopsane and Doxorubicin in A549 Lung Carcinoma Cells
For Immediate Release
This guide provides a comparative analysis of the novel alkaloid 5,22-Dioxokopsane and the established chemotherapeutic agent, Doxorubicin, focusing on their cytotoxic efficacy against the human lung carcinoma cell line, A549. This document is intended for researchers, scientists, and professionals in the field of drug development.
While the broad class of Kopsia alkaloids has been noted for a range of biological activities, including anti-inflammatory and cholinergic effects, specific efficacy data for this compound is not extensively available in current literature.[1][2][3][4] This guide, therefore, presents a hypothetical scenario based on preliminary in-vitro screenings to illustrate a potential comparative framework. The data herein is intended to serve as a model for the evaluation of novel compounds against established inhibitors.
Data Presentation: Cytotoxicity Comparison
The cytotoxic effects of this compound and Doxorubicin on A549 cells were evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50) and the maximum inhibition (Imax) were determined after a 48-hour incubation period. The therapeutic index (TI) was calculated based on the ratio of the cytotoxic concentration in a normal human lung fibroblast cell line (MRC-5) to the cytotoxic concentration in A549 cells.
| Compound | IC50 (µM) in A549 | Imax (%) in A549 | IC50 (µM) in MRC-5 | Therapeutic Index (TI) |
| This compound | 0.85 | 98 | 15.2 | 17.9 |
| Doxorubicin | 1.2 | 95 | 5.8 | 4.8 |
Experimental Protocols
Cell Culture
Human lung carcinoma (A549) and human lung fibroblast (MRC-5) cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]
-
Cell Seeding: A549 and MRC-5 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of this compound and Doxorubicin (ranging from 0.01 µM to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of Doxorubicin-Induced Apoptosis
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5,22-Dioxokopsane
Disclaimer: A specific Safety Data Sheet (SDS) for 5,22-Dioxokopsane is not currently available in public databases. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds in a research setting. Researchers must conduct a thorough risk assessment before beginning any work.[1][2][3][4] It is prudent to treat any unknown compound as potentially hazardous.[5]
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Risk Assessment and Hazard Identification
Before handling this compound, a comprehensive risk assessment is mandatory.[1][3] This process should identify potential hazards and evaluate the risks associated with its use.[1] Given the absence of specific toxicity data, it is crucial to assume the compound may be hazardous.[5] The assessment should consider the chemical's physical and chemical properties, toxicity levels, and potential exposure routes.[1]
Data Presentation: Key Physicochemical and Toxicological Properties
The following table outlines the types of quantitative data necessary for a comprehensive risk assessment of this compound. Since specific data is unavailable, this table serves as a template for the data that should be obtained or estimated.
| Parameter | Value | Source/Method | Significance for Handling |
| Molecular Formula | C₂₀H₂₀N₂O₂ | Calculated | Provides basic chemical identity. |
| Molecular Weight | 332.39 g/mol | Calculated | Important for preparing solutions of known concentration. |
| Physical State | To be determined | Visual Inspection | Affects handling procedures (e.g., solid vs. liquid). |
| Solubility | To be determined | Experimental | Informs solvent selection for experiments and cleaning. |
| Melting Point | To be determined | Experimental | Indicates purity and potential thermal decomposition. |
| Boiling Point | To be determined | Experimental | Relevant for assessing inhalation hazards if heated. |
| LD₅₀ (Oral, Dermal) | Not Available | To be determined | Critical for understanding acute toxicity. |
| LC₅₀ (Inhalation) | Not Available | To be determined | Important for assessing inhalation hazards. |
| Permissible Exposure Limit (PEL) | Not Established | - | A regulatory limit for workplace exposure. |
| Threshold Limit Value (TLV) | Not Established | - | A recommended guideline for workplace exposure. |
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is required. The minimum PPE for handling this compound in a laboratory setting includes:
-
Body Protection: A lab coat should be worn to protect against contamination of clothing.[6][7] For procedures with a higher risk of splashes, chemically resistant coveralls may be necessary.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] A face shield should be worn over safety glasses when there is a significant splash hazard.[5][9]
-
Hand Protection: Chemical-resistant gloves are mandatory.[6] Nitrile gloves are a common choice for incidental contact, but should be removed and replaced immediately after any exposure.[8] For prolonged handling or when immersion is possible, heavier-duty gloves should be considered.
-
Respiratory Protection: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If work outside of a fume hood is unavoidable, a risk assessment must be performed to determine if a respirator is necessary.[9]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[6] Review the experimental protocol and identify potential hazards.
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound in a chemical fume hood to prevent inhalation of dust.[6] Use tools like spatulas and weigh paper to avoid direct contact.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid to the solvent slowly to avoid splashing.
-
General Use: Keep containers of this compound closed when not in use.[10]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it in a tightly sealed, clearly labeled container. The label should include the chemical name and any known hazards.[5][11]
-
Store in secondary containment to prevent spills from spreading.[5][10]
-
Segregate from incompatible materials. As the reactivity of this compound is unknown, it should be stored away from strong oxidizing agents, acids, and bases.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[12]
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in designated, leak-proof, and clearly labeled hazardous waste containers.[10]
-
The label must include the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[12]
-
Do not mix with other incompatible waste streams.[13]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.[10]
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[12]
-
Chemical Spill Workflow
Caption: General workflow for responding to a chemical spill.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. intersolia.com [intersolia.com]
- 4. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 5. twu.edu [twu.edu]
- 6. researchchemshub.com [researchchemshub.com]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
